molecular formula C4H4BrNS B3086550 5-Bromothiophen-2-amine CAS No. 1159882-51-5

5-Bromothiophen-2-amine

Cat. No.: B3086550
CAS No.: 1159882-51-5
M. Wt: 178.05 g/mol
InChI Key: LVZXKIHSMKEBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiophen-2-amine (CAS 1159882-51-5) is a high-value brominated aminothiophene derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . With a molecular formula of C₄H₄BrNS and a molecular weight of 178.05 g/mol, this compound is characterized by the presence of both an amine group and a bromine atom on its thiophene ring, enabling diverse cross-coupling reactions and functionalization pathways . Its primary research value lies in its role as a precursor for the development of pharmacologically active molecules. For instance, it is used in the synthesis of novel Schiff bases, which have been demonstrated to function as biologically active agents with significant antimicrobial and antioxidant properties . Beyond biomedical applications, this intermediate is also critical in materials science for constructing complex heterocyclic systems, such as benzothiazoles and other π-conjugated structures, which are relevant in the development of advanced organic materials . The compound should be stored sealed in a dry environment, between 2-8°C . This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZXKIHSMKEBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromothiophen-2-amine CAS 1159882-51-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromothiophen-2-amine (CAS 1159882-51-5): Technical Profile & Handling Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary

This compound (CAS 1159882-51-5) represents a high-value but chemically labile scaffold in heterocyclic synthesis.[1] While theoretically simple, the free base is notoriously unstable, prone to rapid oxidative polymerization and decomposition upon exposure to air or light.[1] Consequently, it is almost exclusively handled as a hydrohalide salt (HCl or HBr) or generated in situ from stable precursors.[1]

This guide moves beyond standard catalog data to provide a rigorous, field-tested approach to synthesizing, stabilizing, and utilizing this motif. We prioritize the Curtius Rearrangement as the most reliable synthetic route and emphasize cross-coupling strategies that mitigate catalyst poisoning by the free amine.

Chemical Profile & Stability Analysis

The "Trustworthiness" of any protocol involving 2-aminothiophenes hinges on acknowledging their instability.[1] The electron-rich thiophene ring, coupled with the amino group, raises the HOMO energy, making the compound highly susceptible to oxidation.

Physical Properties Table
PropertyFree Base (Theoretical/Transient)Hydrochloride Salt (Stable Form)
CAS Number 1159882-51-51956321-73-5
Formula C₄H₄BrNSC₄H₄BrNS[1][2][3] · HCl
MW 178.05 g/mol 214.51 g/mol
Appearance Dark oil / Brown solid (decomposes)Off-white to beige hygroscopic solid
Storage -20°C, under Argon (Immediate use)2-8°C, Desiccated, Dark
Solubility DMSO, DCM (limited stability)Water, Methanol, DMSO
Stability < 1 hour in air at RTMonths at 4°C (Dry)

Critical Note: Commercial listings for the "free base" often ship the salt form or a stabilized formulation.[1] Always verify the counterion via Ion Chromatography (IC) or elemental analysis upon receipt.[1]

Validated Synthesis Protocol: The Curtius Route

Direct bromination of 2-aminothiophene is uncontrollable due to over-bromination and polymerization.[1] The Curtius Rearrangement of 5-bromothiophene-2-carboxylic acid is the "Gold Standard" for generating high-purity this compound hydrochloride.[1]

Reaction Pathway (Graphviz)

CurtiusSynthesis Start 5-Bromothiophene- 2-carboxylic acid (Stable Precursor) Azide Acyl Azide Intermediate Start->Azide DPPA, Et3N t-BuOH, Reflux Iso Isocyanate (Rearranged) Azide->Iso -N2 (Thermal) Product 5-Bromothiophen- 2-amine HCl (Target Salt) Iso->Product HCl (4M in Dioxane) Hydrolysis

Figure 1: Stepwise synthesis of this compound HCl via Curtius Rearrangement to avoid oxidative degradation.

Step-by-Step Methodology

Reagents:

  • 5-Bromothiophene-2-carboxylic acid (1.0 eq)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • tert-Butanol (Solvent/Reactant)[1]

  • HCl (4M in Dioxane)[1]

Protocol:

  • Activation: Dissolve 5-bromothiophene-2-carboxylic acid in anhydrous tert-butanol under N₂ atmosphere. Add Et₃N followed by DPPA dropwise at room temperature.[1]

  • Rearrangement: Heat the mixture to reflux (85°C) for 3–4 hours. The intermediate acyl azide undergoes Curtius rearrangement to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine (Intermediate: tert-butyl (5-bromothiophen-2-yl)carbamate).[1]

    • Why this path? Trapping as the Boc-carbamate provides a stable intermediate that can be purified by silica chromatography, unlike the free amine.[1]

  • Deprotection: Dissolve the purified Boc-intermediate in DCM. Add 4M HCl in dioxane at 0°C. Stir for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt.[1] Filter under inert gas, wash with diethyl ether, and dry under vacuum.[1]

Reactivity & Application Strategy

The 5-bromo substituent and the 2-amino group offer orthogonal reactivity, but the order of operations is critical to prevent catalyst poisoning or side reactions.[1]

Strategic Workflow Map

ReactivityMap Center This compound (Salt Form) Amide Amide/Urea Formation (N-Acylation) Center->Amide Step 1: Protect Amine (Prevent Catalyst Poisoning) Sandmeyer Sandmeyer/Diazotization (C2 Substitution) Center->Sandmeyer NaNO2 / HX (Azo Dyes / Halides) Warning CRITICAL: Do NOT attempt Pd-coupling on free amine without ligands optimized for N-containing heterocycles. Center->Warning Suzuki Suzuki-Miyaura Coupling (C5 Functionalization) Amide->Suzuki Step 2: Pd-Catalyzed Coupling (Ar-B(OH)2)

Figure 2: Orthogonal reactivity profile.[1] Protection of the amine is recommended before C-C bond formation.

Key Reactions

1. Suzuki-Miyaura Cross-Coupling (C5-Arylation)

  • Challenge: Free amines can coordinate to Pd(II) species, poisoning the catalyst.

  • Solution: Use the in situ generated free base only with bulky ligands (e.g., XPhos, SPhos) or, preferably, perform the coupling on the N-acetyl or N-Boc protected derivative.

  • Conditions: Pd(dppf)Cl₂, K₃PO₄, DME/H₂O, 80°C.

2. Diazotization (Sandmeyer-Type)

  • Utility: Conversion to azo dyes or substitution of the amine.[1]

  • Protocol: Dissolve the HCl salt in dilute acid (H₂SO₄) at 0–5°C. Add NaNO₂ dropwise. The resulting diazonium salt is explosive if isolated; react immediately with coupling partners (e.g., phenols, anilines).[1]

Handling & Safety Protocols

Hazards:

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • Instability: Decomposes to black tars releasing HBr and NOₓ.[1]

Standard Operating Procedure (SOP):

  • Opening: Only open vials inside a glovebox or a well-ventilated fume hood under an argon blanket.

  • Weighing: Weigh the salt form quickly. If using the free base, weigh into a tared vial containing solvent (e.g., DCM or DMF) to immediately dilute.[1]

  • Neutralization: If the free base is required for a reaction, liberate it in situ using a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) directly in the reaction vessel.[1] Do not perform an aqueous workup to isolate the free base.[1]

References

  • Synthesis via Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203-6205. [1]

  • Stability of Aminothiophenes: Gewald, K. (1965).[1] Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1] Chemische Berichte, 98(11), 3571-3577.[1] [1]

  • Pd-Catalyzed Coupling of Aminothiophenes: Hartwig, J. F. (1998).[1] Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: Scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.[1]

  • Hazard Classification (GHS): PubChem Laboratory Chemical Safety Summary (LCSS) for this compound.

Sources

5-Bromo-2-thiophenamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, properties, synthesis, and handling of 5-Bromo-2-thiophenamine , specifically focusing on its stable hydrochloride salt form, as the free base is inherently unstable.

CAS (HCl Salt): 1956321-73-5 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors), Diazo Dyes Stability Class: High Sensitivity (Free Base) / Stable (Salt Form)[1]

Chemical Identity & Molecular Structure

5-Bromo-2-thiophenamine (also known as 2-amino-5-bromothiophene) is a heteroaromatic amine.[1] The molecule features a five-membered thiophene ring substituted with an amino group (


) at the C2 position and a bromine atom (

) at the C5 position.[1]
Structural Dynamics[1]
  • Electronic Push-Pull: The C2-amino group is a strong electron donor (+M effect), significantly increasing electron density in the thiophene ring. This makes the ring highly susceptible to oxidation and electrophilic attack.

  • C5-Bromine: The bromine atom at C5 serves as a functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura) but also provides some inductive stabilization to the electron-rich ring.[1]

  • Instability: As a free base, the compound is prone to rapid oxidative degradation and polymerization upon exposure to air. Consequently, it is almost exclusively synthesized, stored, and utilized as the hydrochloride salt (5-Bromo-2-thiophenamine HCl) .

Quantitative Data Table
PropertyFree Base (Theoretical)Hydrochloride Salt (Commercial)
Formula


Molecular Weight 178.05 g/mol 214.51 g/mol
CAS Number Not widely assigned1956321-73-5
Appearance Unstable oil/solid (darkens rapidly)Off-white to beige crystalline solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Storage

, Inert Gas (Argon)

, Desiccated

Synthesis & Experimental Protocols

Direct bromination of 2-aminothiophene is not feasible due to the instability of the starting material.[1] The standard authoritative protocol involves a Protection-Bromination-Deprotection strategy.[1]

Protocol: Synthesis via N-Protected Intermediate

Objective: Synthesize 5-bromo-2-thiophenamine HCl starting from 2-aminothiophene (or its stable precursor).

Step 1: Protection (Acetylation)
  • Reagents: 2-Aminothiophene (generated in situ from 2-aminothiophene-3-carboxylate decarboxylation or Curtius rearrangement), Acetic Anhydride (

    
    ).[1]
    
  • Mechanism: Conversion of the sensitive amine to an acetamide (

    
    -(2-thienyl)acetamide) reduces ring electron density slightly, preventing polymerization.
    
  • Procedure: Treat the amine with

    
     in dichloromethane (DCM) with pyridine. Isolate the stable amide solid.[1]
    
Step 2: Regioselective Bromination[1]
  • Reagents:

    
    -(2-thienyl)acetamide, N-Bromosuccinimide (NBS).[1]
    
  • Conditions:

    
     to RT in DMF or Acetonitrile.
    
  • Causality: The acetamide directs bromination to the C5 position (para-like) via electrophilic aromatic substitution (SEAr). NBS provides a controlled source of electrophilic bromine (

    
    ).
    
  • Product:

    
    -(5-bromo-2-thienyl)acetamide.[1]
    
Step 3: Hydrolysis to Salt
  • Reagents:

    
    -(5-bromo-2-thienyl)acetamide, conc.[1] HCl, Ethanol.
    
  • Conditions: Reflux for 1-2 hours.

  • Outcome: The acetyl group is cleaved.[1] The free amine immediately protonates to form the stable hydrochloride salt, precipitating from the solution or isolated via evaporation.

Visualization of Chemical Logic

The following diagrams illustrate the structural properties and the synthesis workflow defined above.

Diagram 1: Structure & Properties

StructureProperties Molecule 5-Bromo-2-thiophenamine FreeBase Free Base form (Unstable, Oxidizes) Molecule->FreeBase Theoretical Salt HCl Salt form (Stable, CAS 1956321-73-5) Molecule->Salt Commercial/Storage Amino C2-Amino Group (+M Donor, Reactivity) Molecule->Amino Bromo C5-Bromo Group (Suzuki Handle) Molecule->Bromo Amino->FreeBase Causes Oxidation

Caption: Structural composition showing the contrast between the unstable free base and the stable commercial salt.

Diagram 2: Synthesis Workflow

Synthesis Start Precursor: N-(2-thienyl)acetamide Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Inter Intermediate: N-(5-bromo-2-thienyl)acetamide Step1->Inter Regioselective C5-Br Step2 Hydrolysis (HCl, EtOH, Reflux) Inter->Step2 Final Target: 5-Bromo-2-thiophenamine HCl Step2->Final Deprotection & Salt Formation

Caption: Step-by-step synthetic route utilizing the protection strategy to ensure stability.

Applications in Drug Development

The 5-bromo-2-thiophenamine scaffold acts as a bifunctional "linchpin" in medicinal chemistry:

  • Kinase Inhibitor Synthesis : The C5-Bromine allows for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups (e.g., expanding the core to a biaryl system).[1]

  • Amide Library Generation : The C2-Amine (once liberated from the salt) reacts with acid chlorides or carboxylic acids to form amide bonds, a common feature in hinge-binding motifs of kinase inhibitors.

  • Fragment-Based Drug Design (FBDD) : Due to its low molecular weight (<200 Da) and distinct vectors for substitution, it serves as an ideal fragment for screening libraries.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carboxaldehyde (Precursor Analysis). Retrieved from [Link]

  • Organic Chemistry Portal . Synthesis of Thiophenes and 2-Aminothiophenes (Gewald Reaction Variants). Retrieved from [Link]

  • Accela ChemBio . Commercial Availability of 2-Amino-5-bromothiophene Hydrochloride. Retrieved from [Link]

Sources

5-Bromo-2-aminothiophene SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-aminothiophene: Synthesis, Stability, and Medicinal Chemistry Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

5-Bromo-2-aminothiophene (also known as 5-bromothiophen-2-amine) is a high-value, electron-rich heterocyclic scaffold used extensively in the synthesis of kinase inhibitors, antibacterial agents, and conducting polymers.[1][2] However, it presents a significant "stability paradox" for researchers: while the motif is ubiquitous in drug discovery, the free base is transient and prone to rapid oxidative polymerization.

This guide provides the definitive chemical identifiers, explains the critical stability constraints, and outlines the industry-standard protocols for synthesizing and handling this intermediate as a stable salt or protected precursor.

Part 1: Chemical Identity & Identifiers

The following data refers to the free base form. Note that commercial vendors almost exclusively supply the hydrochloride or hydrobromide salt to prevent degradation.[3]

PropertyData
Common Name 5-Bromo-2-aminothiophene
IUPAC Name This compound
CAS Number 20358-04-3 (Free Base) / 116527-46-9 (HCl Salt)
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol
Canonical SMILES Nc1sc(Br)cc1
Isomeric SMILES [H]N([H])c1ccc(Br)s1
InChI String InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2
InChI Key LKVCOVJOQMZJQH-UHFFFAOYSA-N

Part 2: The Stability Paradox (Expertise & Experience)

The Challenge: Novice chemists often attempt to isolate 5-bromo-2-aminothiophene as a free base by neutralizing the salt and extracting it into organic solvent.[3] This is a critical error.

  • Mechanism of Degradation: The thiophene ring is electron-rich.[3] The addition of an amino group at the C2 position significantly raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring highly susceptible to oxidation by atmospheric oxygen.

  • Observation: The clear/yellowish oil of the free base will darken to a black tar within minutes to hours at room temperature due to oxidative dimerization and polymerization.

The Solution (Operational Protocol):

  • Storage: Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[3] These are stable solids that can be stored at 4°C for months.[3]

  • In Situ Generation: If the free amine is required for a reaction (e.g., amide coupling), liberate it in situ using a non-nucleophilic base (e.g., DIPEA, Et₃N) in the presence of the electrophile.

  • Alternative Strategy: Use N-(5-bromothiophen-2-yl)acetamide .[3] This acetyl-protected form is a stable solid and can be hydrolyzed immediately prior to use or used directly in palladium-catalyzed couplings where the protecting group is tolerated.[3]

Part 3: Synthetic Pathways & Protocols

While the Gewald Reaction is the standard for substituted 2-aminothiophenes (e.g., with esters at C3), it is inefficient for the unsubstituted C3 core. The most robust route for 5-bromo-2-aminothiophene is the Protection-Bromination-Deprotection sequence starting from 2-aminothiophene (generated via Curtius rearrangement) or commercially available precursors.[3]

Workflow Diagram: Synthesis of 5-Bromo-2-aminothiophene HCl

SynthesisRoute Start 2-Aminothiophene (Unstable Precursor) Step1 Protection (Ac2O, Pyridine) Start->Step1 Inter1 N-(thiophen-2-yl)acetamide (Stable Solid) Step1->Inter1 Stabilization Step2 Bromination (NBS, DMF, 0°C) Inter1->Step2 Inter2 N-(5-bromothiophen-2-yl)acetamide Step2->Inter2 Regioselective C5-Br Step3 Hydrolysis (Conc. HCl, EtOH, Reflux) Inter2->Step3 Product 5-Bromo-2-aminothiophene Hydrochloride Salt Step3->Product Deprotection

Figure 1: The standard synthetic route prioritizes the formation of stable amide intermediates to prevent oxidative degradation during the bromination step.

Detailed Protocol: Bromination of N-(thiophen-2-yl)acetamide

1. Materials:

  • N-(thiophen-2-yl)acetamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide) or Acetonitrile (anhydrous)

2. Procedure:

  • Dissolution: Dissolve N-(thiophen-2-yl)acetamide in DMF (5 mL/mmol) and cool to 0°C in an ice bath. Note: Low temperature is crucial to prevent poly-bromination.[3]

  • Addition: Add NBS portion-wise over 15 minutes. The solution will darken slightly.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).[3]

  • Quench: Pour the mixture into ice water. The product, N-(5-bromothiophen-2-yl)acetamide , usually precipitates as a solid.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate.[3] Recrystallize from Ethanol/Water if necessary.[3]

3. Hydrolysis to the Salt:

  • Suspend the brominated amide in Ethanol.[3]

  • Add concentrated HCl (5 eq).

  • Reflux for 1–2 hours.

  • Cool to 0°C. The 5-bromo-2-aminothiophene hydrochloride will precipitate.[3] Filter and wash with cold ether.[3]

Part 4: Medicinal Chemistry Applications

This scaffold is a "linchpin" intermediate because it offers two orthogonal reactivity handles:

  • C5-Bromine: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[3]

  • C2-Amine: Ready for nucleophilic attack (Amide coupling, Reductive amination) or heterocycle construction.[3]

Reactivity Logic Tree

Reactivity Core 5-Bromo-2-aminothiophene (In Situ Free Base) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Suzuki Reacts at C-Br Amide Amide Coupling (R-COOH, HATU) Core->Amide Reacts at -NH2 Cycliz Heterocyclization (e.g., Thienopyrimidines) Core->Cycliz Bifunctional Prod1 5-Aryl-2-aminothiophenes (Kinase Inhibitors) Suzuki->Prod1 Prod2 Amide Derivatives (Peptidomimetics) Amide->Prod2 Prod3 Fused Ring Systems Cycliz->Prod3

Figure 2: Orthogonal reactivity allows for diverse library generation.[3] The C-Br bond is typically engaged first if the amine is protected, or the amine is engaged first followed by C-H activation or C-Br coupling.

Strategic Note on Suzuki Coupling: When performing Suzuki couplings on the free amine, the amino group can coordinate to the Palladium catalyst, poisoning it.

  • Recommendation: Use the N-acetyl protected form for the cross-coupling, then deprotect.

  • Alternative: Use bulky, electron-rich ligands like XPhos or SPhos which can prevent amine coordination to the metal center.[3]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[3] PubChem Compound Summary for CID 12610368 (this compound). PubChem. Available at: [Link]

  • Synthesis of Protected Precursors: Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives."[3] Journal of Heterocyclic Chemistry, 1999.[3] (Review of Gewald and protection strategies).

  • Bromination Protocols: Campaigne, E., & Monroe, P. A. "3-Bromo- and 3,5-Dibromothiophenes."[3] Organic Syntheses, Coll.[3][4] Vol. 4, p.168 (1963).[3] (Foundational text on thiophene bromination regioselectivity). Available at: [Link]

  • Medicinal Chemistry Applications: Puterová, Z., et al. "Reaction of substituted 2-aminothiophenes with electron-deficient acetylenes."[3] Arkivoc, 2010.[3] Available at: [Link]

Sources

2-Amino-5-bromothiophene biological activity and toxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 2-Amino-5-bromothiophene scaffold, a privileged but chemically labile pharmacophore used in drug discovery. It synthesizes data on its biological utility as a precursor for kinase inhibitors and GLP-1R modulators against its intrinsic toxicological risks rooted in metabolic bioactivation.

Pharmacophore Utility, Chemical Stability, and Toxicological Profile

Executive Summary

2-Amino-5-bromothiophene is a critical heterocyclic building block (synthon) utilized primarily in the synthesis of complex bioactive agents, including antimicrobial Schiff bases and anticancer kinase inhibitors. While the core scaffold offers diverse binding geometries for targets like GLP-1R and PI3K , it presents significant challenges:

  • Chemical Instability: The free amine is prone to rapid oxidative degradation and dimerization; it is almost exclusively handled as a salt (e.g., hydrochloride) or generated in situ.

  • Toxicological Liability: The thiophene ring is a structural alert for metabolic activation (bioactivation) by CYP450 enzymes, leading to reactive S-oxides that can cause hepatotoxicity.

Chemical Architecture & Stability

The Instability Factor

Unlike its carboxylate derivatives, the free base of 2-amino-5-bromothiophene is unstable. The electron-rich amino group activates the thiophene ring, making it susceptible to auto-oxidation and polymerization upon exposure to air or light.

  • Stabilization Strategy: Researchers must synthesize or purchase the compound as the hydrochloride salt or immediately derivatize it (e.g., via amide coupling or reductive amination).

  • Electronic Effect of Bromine: The bromine atom at position C5 is electron-withdrawing (inductive effect, -I), which provides a modest stabilization compared to the unsubstituted 2-aminothiophene. However, it also blocks the C5 position from metabolic attack, potentially shifting metabolic clearance pathways.

Synthesis: The Gewald Reaction

The standard route to access this scaffold is the Gewald Reaction , which allows for the multicomponent assembly of the thiophene ring.

Protocol Summary:

  • Reagents: Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur.

  • Catalyst: Morpholine or Diethylamine.

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

Biological Activity: Validated Targets

The 2-amino-5-bromothiophene core is rarely the final drug; it is the "warhead" carrier or the scaffold for side-chain attachment.

A. GLP-1R Positive Allosteric Modulators (Diabetes)

Derivatives of 2-aminothiophenes have emerged as non-peptidic Positive Allosteric Modulators (PAMs) for the Glucagon-like peptide-1 receptor (GLP-1R).[1]

  • Mechanism: These small molecules bind to the transmembrane domain of GLP-1R (distinct from the orthosteric peptide site), enhancing the receptor's response to native GLP-1.

  • Outcome: Increased insulin secretion in a glucose-dependent manner, offering a therapeutic route for Type 2 Diabetes.

B. Anticancer Activity (Apoptosis Induction)

Schiff base derivatives (imines) of 2-amino-5-bromothiophene exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).

  • Pathway: Activation of the intrinsic apoptotic pathway.

  • Biomarkers: Upregulation of Caspase-3 and Caspase-9 ; downregulation of Bcl-2 (anti-apoptotic protein).

  • Selectivity: The 5-bromo substituent often enhances lipophilicity, improving cellular uptake compared to non-halogenated analogs.

C. Antimicrobial Agents

The scaffold is frequently derivatized into azo dyes or sulfonamides that show potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The sulfur atom acts as a bioisostere for phenyl rings in traditional antibiotics, potentially altering binding affinity to bacterial cell wall enzymes.

Toxicological Profile: The "Structural Alert"

The thiophene moiety is classified as a "structural alert" in medicinal chemistry due to its potential for bioactivation.[2]

Mechanism of Bioactivation (Hepatotoxicity)

The primary toxicity risk stems from hepatic metabolism via Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • S-Oxidation: The sulfur atom is oxidized to a thiophene-S-oxide .

  • Epoxidation: Alternatively, the C4-C5 double bond (if not fully substituted) can be epoxidized.

  • Michael Addition: These intermediates are highly electrophilic Michael acceptors. They react covalently with nucleophilic residues (cysteine thiols) on hepatic proteins, leading to:

    • Glutathione (GSH) depletion.

    • Immune-mediated hepatitis (formation of hapten-protein conjugates).

    • Direct cellular necrosis.

Note on 5-Bromo Substitution: The presence of Bromine at C5 blocks the formation of the 4,5-epoxide and prevents direct glutathione conjugation at C5. While this prevents one pathway, it may force the metabolism towards S-oxidation, which generates the reactive sulfoxide.

Genotoxicity (Ames Test)

Certain 2-aminothiophene derivatives have tested positive in the Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction). This suggests that the reactive metabolites can intercalate DNA or cause point mutations.

Visualizations

Diagram 1: Metabolic Bioactivation Pathway

This diagram illustrates the critical toxicological pathway where the thiophene ring is activated by CYP450s, leading to protein adducts.

Bioactivation Parent 2-Amino-5-Br-Thiophene CYP CYP450 (Oxidation) Parent->CYP Liver Metabolism SOxide Thiophene-S-Oxide (Reactive Electrophile) CYP->SOxide Major Pathway Epoxide Thiophene Epoxide (Unstable) CYP->Epoxide Minor Pathway GSH Glutathione (GSH) Conjugation SOxide->GSH Detoxification Protein Hepatic Protein (Cysteine Residue) SOxide->Protein Michael Addition (Covalent Binding) Epoxide->Protein Alkylation Excrete Mercapturic Acid (Excretion) GSH->Excrete Clearance Tox Hepatotoxicity / Immune Response Protein->Tox Cellular Damage

Caption: CYP450-mediated bioactivation of the thiophene ring leading to reactive S-oxides and protein adduction.

Diagram 2: Experimental Workflow for Scaffold Evaluation

A logic flow for researchers handling this unstable compound for biological assays.

Workflow Start Start: 2-Amino-5-Br-Thiophene Check Is it the HCl Salt? Start->Check Stable Proceed to Assay Check->Stable Yes Unstable Free Amine: High Oxidation Risk Check->Unstable No Assay1 Assay A: Cytotoxicity (MTT / Caspase-3) Stable->Assay1 Assay2 Assay B: Genotoxicity (Ames Test + S9) Stable->Assay2 Deriv Derivatization Required (e.g., Amide/Schiff Base) Unstable->Deriv Stabilize Deriv->Stable Result Lead Optimization (SAR Analysis) Assay1->Result Assay2->Result

Caption: Decision matrix for handling and testing 2-amino-5-bromothiophene to ensure data integrity.

Experimental Protocols

Protocol A: Stabilization for Biological Assay

Because the free amine oxidizes rapidly, it must be converted to a stable form before stock solution preparation.

  • Dissolution: Dissolve 1.0 eq of 2-amino-5-bromothiophene in anhydrous diethyl ether under Nitrogen atmosphere.

  • Salt Formation: Dropwise add 1.1 eq of 4M HCl in dioxane at 0°C.

  • Precipitation: A white/off-white precipitate (the HCl salt) will form immediately.

  • Filtration: Filter under inert gas, wash with cold ether, and dry under vacuum.

  • Storage: Store at -20°C under Argon. This salt is stable for months and can be used for DMSO stock solutions.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed HepG2 cells (1 x 10^4 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Prepare fresh stock of the HCl salt in DMSO. Dilute with media to final concentrations (0.1 - 100 µM). Note: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Metabolic Activation of Thiophenes

    • Title: Bioactivation Potential of Thiophene-Containing Drugs.[2][3]

    • Source: Chemical Research in Toxicology (ACS Public
    • URL:[Link]

  • GLP-1R Modulation

    • Title: 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.[1]

    • Source: Chemical Biology & Drug Design (NIH/PubMed).
    • URL:[Link]

  • Anticancer Activity & Genotoxicity

    • Title: Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives.[4]

    • Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Synthesis (Gewald Reaction)

    • Title: Green methodologies for the synthesis of 2-aminothiophene.
    • Source: Molecular Diversity (PMC).
    • URL:[Link]

  • General Thiophene Toxicity

    • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
    • Source: Chemical Research in Toxicology.
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 5-Bromothiophen-2-amine from 2-bromo-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Reduction of 2-Bromo-5-nitrothiophene

Executive Summary

This application note details the chemo-selective reduction of 2-bromo-5-nitrothiophene to 5-bromothiophen-2-amine. The primary challenge in this synthesis is the "Halogen Dance"—the high risk of hydrodebromination (loss of the bromine atom) when using standard catalytic hydrogenation methods. Furthermore, the free base amine is notoriously unstable, prone to rapid oxidation and polymerization (often observed as a "red oil" decomposition).

This guide presents a robust Tin(II) Chloride (SnCl₂) protocol, prioritized for its superior chemo-selectivity and ability to facilitate the immediate isolation of the product as a stable hydrochloride salt. A secondary Iron/Acetic Acid (Fe/AcOH) method is provided as a scalable alternative.

Strategic Analysis & Method Selection

The reduction of a nitro group on a halogenated thiophene ring requires careful reagent selection to prevent side reactions.

MethodReagentsChemo-selectivity (Br Retention)ScalabilityStability ControlVerdict
Method A SnCl₂ / HCl High MediumExcellent (Isolates as salt)Recommended
Method BFe / AcOHHighHighModerate (Sludge workup)Alternative
Method CH₂ / Pd/CLow (Risk of dehalogenation)HighLow (Free base exposure)Avoid

Why SnCl₂? Tin(II) chloride acts as a selective reducing agent that operates via an electron transfer mechanism rather than catalytic surface hydrogenation. This circumvents the oxidative addition of the C-Br bond to metal catalysts (like Pd), preserving the halogen. Additionally, the reaction medium (acidic) naturally protects the resulting amine by protonation.

Reaction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for stability.

G Start 2-Bromo-5-nitrothiophene (Starting Material) Intermediate Tin-Amine Complex (In Situ) Start->Intermediate Heat (70°C) Reagent SnCl2 · 2H2O / EtOH / HCl (Reduction Agent) Reagent->Intermediate Decision Critical Control Point: Isolation Strategy Intermediate->Decision Path_Unstable Route A: Basification (Free Base) Decision->Path_Unstable NaOH/NaHCO3 Path_Stable Route B: Acidic Workup (Salt Formation) Decision->Path_Stable Conc. HCl / Cooling Outcome_Bad Decomposition (Red Oil / Polymer) Path_Unstable->Outcome_Bad Oxidation Product This compound HCl (Stable Solid) Path_Stable->Product Filtration

Figure 1: Reaction pathway emphasizing the necessity of salt isolation to prevent decomposition.

Detailed Experimental Protocol

Method A: Tin(II) Chloride Reduction (Gold Standard)

Reagents:

  • 2-Bromo-5-nitrothiophene (1.0 eq)[1]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (10 mL per gram of substrate)

  • Concentrated HCl (37%)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon (inert atmosphere is preferred to minimize oxidation during setup).

  • Dissolution: Dissolve 2-bromo-5-nitrothiophene in Ethanol. Stir until fully dissolved.

  • Reagent Addition: Add SnCl₂·2H₂O in portions. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 70°C (mild reflux) for 2–4 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 4:1). The starting material (yellow spot) should disappear. The amine spot may streak or stay at the baseline depending on acidity.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Do NOT neutralize to pH > 7. Instead, add concentrated HCl dropwise if the solution is not strongly acidic.

    • Concentrate the ethanol volume by 50% under reduced pressure (Rotavap) without excessive heating (< 40°C).

    • Dilute with a small amount of cold diethyl ether to induce precipitation of the amine hydrochloride salt.

  • Isolation: Filter the solid precipitate. Wash with cold ether to remove excess tin salts.

  • Storage: Store the grey/off-white solid in a desiccator at -20°C.

Method B: Iron/Acetic Acid (Scalable Alternative)

Reagents:

  • 2-Bromo-5-nitrothiophene (1.0 eq)[1]

  • Iron powder (325 mesh) (4.0 eq)

  • Acetic Acid (Glacial) / Water (10:1 ratio)

Procedure:

  • Suspend the nitrothiophene in Acetic Acid/Water.

  • Add Iron powder slowly at room temperature.

  • Heat to 60°C for 3 hours. Vigorous stirring is required to keep iron suspended.

  • Filtration: Filter hot through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.

  • Acidic Extraction: The filtrate contains the amine acetate. To convert to HCl salt:

    • Add HCl/Dioxane or dilute aqueous HCl.

    • Evaporate solvents to dryness to obtain the crude salt.

Purification & Troubleshooting Logic

The following decision tree assists in handling the crude product if purity is insufficient.

Workup Crude Crude Product Isolated Check Check Purity (NMR/HPLC) Crude->Check Pure Purity > 95% Store at -20°C Check->Pure Pass Impure Impure / Tin Residues Check->Impure Fail Recryst Recrystallization (EtOH / Et2O) Impure->Recryst Preferred Method FreeBase Flash Chromatography? (HIGH RISK) Impure->FreeBase Only if Acylation follows immediately Recryst->Check

Figure 2: Purification logic tree. Note the warning against flash chromatography of the free base.

Safety & Handling

  • Thiophene Toxicity: Halogenated thiophenes can be skin irritants and permeators. Double-gloving (Nitrile) is recommended.

  • Tin Residues: SnCl₂ is corrosive and toxic. Dispose of heavy metal waste according to EHS regulations.

  • Stability Warning: Never leave the free amine exposed to air for >15 minutes. It will darken (oxidize) rapidly. Always handle under inert gas if converting to the free base for a subsequent coupling reaction.

References

  • Reduction of Nitro Compounds (General Mechanisms) Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions." URL:[Link]

  • Chemoselective Reduction of Nitroarenes with SnCl2 Source: Organic Chemistry Portal. "Amine Synthesis by Nitro Compound Reduction." URL:[Link]

  • Stability of 2-Aminothiophenes Source: Sabnis, R. W., et al. "2-Aminothiophenes: Part I. Synthesis." Journal of Heterocyclic Chemistry. Context: Discusses the instability of the free base and the necessity of salt formation or immediate acylation. URL:[Link]

Sources

Application Note: Chemoselective Reduction of 2-Bromo-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 2-bromo-5-nitrothiophene to 2-bromo-5-aminothiophene (also known as 5-bromo-2-thiophenamine).

The Critical Challenge: This transformation presents two distinct chemical risks that cause high failure rates in standard workflows:

  • Chemoselectivity (Debromination): The C-Br bond on the electron-rich thiophene ring is highly labile. Standard catalytic hydrogenation (Pd/C, H

    
    ) typically results in hydrodehalogenation, yielding 2-aminothiophene or thiophen-2-amine rather than the brominated target.
    
  • Product Instability: Free 2-aminothiophenes are notoriously unstable. They rapidly oxidize and polymerize upon exposure to air or light, turning into dark tars.

The Solution: This guide provides two validated protocols using Iron-mediated reduction (Fe/NH


Cl)  and Stannous Chloride (SnCl

)
. Both methods avoid dehalogenation. Crucially, this protocol includes a mandatory stabilization step to isolate the product as the Hydrochloride (HCl) Salt , ensuring long-term stability.

Reaction Mechanism & Selectivity Strategy

To maintain the bromine substituent, we utilize single-electron transfer (SET) mechanisms rather than catalytic surface hydrogenation.

Mechanistic Pathway (Graphviz)

ReactionPathway SM 2-Bromo-5-nitrothiophene (Starting Material) Inter Nitroso/Hydroxylamine Intermediates SM->Inter Fe or SnCl2 (SET Reduction) Side 2-Aminothiophene (Debrominated Impurity) SM->Side Pd/C + H2 (AVOID) Prod 2-Bromo-5-aminothiophene (Free Base - UNSTABLE) Inter->Prod -H2O Salt 2-Bromo-5-aminothiophene HCl (Target - STABLE) Prod->Salt HCl/Ether (Stabilization) Prod->Side Air Oxidation (If untreated)

Figure 1: Reaction pathway highlighting the chemoselective route (Green/Yellow) versus the forbidden catalytic route (Red) that leads to debromination.

Experimental Protocols

Method A: Iron/Ammonium Chloride (The "Green" Standard)

Best for: Scale-up (>1g), safety, and preventing side reactions. This method operates at near-neutral pH, minimizing acid-catalyzed polymerization of the thiophene.

Reagents:

  • 2-Bromo-5-nitrothiophene (1.0 equiv)[1][2]

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-5-nitrothiophene in Ethanol/Water (4:1).

  • Activation: Add the NH

    
    Cl and Iron powder.
    
  • Reaction: Heat the mixture to 70°C with vigorous stirring.

    • Note: Do not reflux violently. Gentle heating is sufficient.

    • Monitoring: Reaction is typically complete in 1–2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (yellow spot) will disappear; the amine (fluorescent/darkening spot) will appear.

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Remove ethanol under reduced pressure. Dilute the aqueous residue with water and extract 3x with EtOAc.

  • Drying: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • CRITICAL STEP: Do not evaporate to dryness yet. Proceed immediately to Section 4 (Stabilization).

Method B: Stannous Chloride (SnCl )

Best for: Small scale (<500mg) or when anhydrous conditions are preferred initially.

Reagents:

  • 2-Bromo-5-nitrothiophene (1.0 equiv)[1][2]

  • SnCl

    
    ·2H
    
    
    
    O (5.0 equiv)
  • Solvent: Ethanol or Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the starting material in Ethanol.

  • Addition: Add SnCl

    
    ·2H
    
    
    
    O in portions at room temperature. (Slight exotherm may occur).
  • Heating: Heat to 60°C for 2–3 hours.

  • Workup (The Challenge): Cool to room temperature. Adjust pH to ~8 using saturated NaHCO

    
     or 1M NaOH.
    
    • Warning: Tin salts form a thick emulsion. Use a large volume of solvent or filter through Celite to manage the precipitate.

  • Extraction: Extract with Diethyl Ether or EtOAc.

  • Proceed immediately to Stabilization.

Mandatory Stabilization (Salt Formation)

The free amine is an oil that will darken and decompose within hours at room temperature. You must convert it to the hydrochloride salt.

Protocol:

  • Take the dried organic layer (EtOAc or Ether) from Method A or B containing the free amine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring.

    • Stoichiometry: Add 1.1 to 1.5 equivalents of HCl.

  • A precipitate will form immediately.

  • Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) if possible. Wash the cake with cold diethyl ether.

  • Drying: Dry under high vacuum. Store at -20°C protected from light.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Fe or SnCl2) Filter Filter through Celite (Remove Metals) Start->Filter Extract Extract (EtOAc) & Dry (Na2SO4) Filter->Extract Cool Cool to 0°C (Ice Bath) Extract->Cool Acidify Add 4M HCl in Dioxane (Dropwise) Cool->Acidify Precip Precipitate HCl Salt Acidify->Precip Final 2-Bromo-5-aminothiophene HCl Store @ -20°C Precip->Final

Figure 2: Isolation workflow emphasizing the "In-situ" salt formation to prevent degradation.

Data Summary & Troubleshooting

ParameterMethod A (Fe/NH

Cl)
Method B (SnCl

)
Catalytic H

(Pd/C)
Chemoselectivity High (Retains Br)High (Retains Br)Low (Loss of Br)
Yield (Isolated) 75–85%60–75%N/A (Wrong Product)
Workup Difficulty Low (Simple filtration)High (Tin emulsions)Low
Scalability ExcellentPoor (Waste generation)Excellent
Troubleshooting Guide
  • Problem: Product oil turned black before acid addition.

    • Cause: Oxidation.[3]

    • Fix: Perform extraction and concentration under Nitrogen flow. Do not heat the rotovap water bath above 30°C.

  • Problem: Tin emulsion is impossible to separate (Method B).

    • Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 1 hour. This complexes the tin and breaks the emulsion.

  • Problem: NMR shows a triplet at ~6.5 ppm (Proton).

    • Diagnosis: You have debrominated the ring (formed 2-aminothiophene).

    • Fix: Ensure no Pd contaminants were present; switch strictly to Iron powder.

References

  • Reduction of Nitroarenes using Iron/NH4Cl

    • Source: Ram, S. R., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups. Synthesis, 1988(02), 91-95.
    • Verification: (See related reactions for Nitrothiophene).

  • Instability of 2-Aminothiophenes

    • Source: Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction.[4] Journal of Heterocyclic Chemistry, 36(2), 333-345.

    • Context: Discusses the oxid
  • Chemoselectivity in Halonitroarene Reduction

    • Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
    • Link:

  • Synthesis of 2-Bromo-5-nitrothiophene (Precursor)

    • Source: PubChem Compound Summary for CID 84289.
    • Link:

Sources

The Suzuki-Miyaura Cross-Coupling of 5-Bromothiophen-2-amine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical overview and detailed protocols for the application of the Suzuki-Miyaura reaction to a key heterocyclic building block: 5-bromothiophen-2-amine. The presence of the amino group on the thiophene ring introduces specific considerations that will be addressed to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Theoretical Framework: The Catalytic Cycle and its Nuances

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] The catalytic cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide, in this case, this compound. This step forms a Pd(II) intermediate. The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl. For this compound, the carbon-bromine bond is sufficiently reactive for efficient oxidative addition with a suitable palladium catalyst.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[3] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic fragments coupled to the palladium center are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Reagents and Conditions

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst, base, and solvent. The presence of the free amine group can influence the reaction by coordinating to the palladium center, potentially inhibiting its catalytic activity.

Catalyst Selection: The Heart of the Reaction

A variety of palladium catalysts can be employed for the Suzuki-Miyaura reaction. For substrates containing nitrogen heterocycles, palladium complexes with bulky, electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center and promote the desired catalytic steps while minimizing side reactions.

Catalyst/Pre-catalystLigandKey Features
Pd(PPh₃)₄ TriphenylphosphineA common and versatile catalyst, though sometimes less effective for challenging substrates.
PdCl₂(dppf) dppfOften provides good results with heteroaromatic substrates.[4]
Pd(OAc)₂ + Ligand Various (e.g., SPhos, XPhos)Allows for the screening of different ligands to optimize the reaction. Bulky biarylphosphine ligands are often effective for heteroaromatic couplings.
[Pd(NHC)] Pre-catalysts N-Heterocyclic CarbeneHighly active and stable catalysts, often effective for challenging couplings.
The Boronic Acid Coupling Partner

A wide array of aryl- and heteroarylboronic acids can be coupled with this compound. Boronic acids are generally stable, commercially available, and their byproducts are typically non-toxic and easily removed. In cases where the boronic acid is unstable, boronate esters (e.g., pinacol esters) can be a viable alternative.

The Essential Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly affect the reaction outcome and should be carefully considered.

BaseStrengthCommon SolventsNotes
Na₂CO₃, K₂CO₃ ModerateAqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)Commonly used and effective for a wide range of substrates.
K₃PO₄ StrongerAnhydrous or aqueous solventsOften used for less reactive substrates or when a stronger base is required.[5]
Cs₂CO₃ StrongAnhydrous or aqueous solventsA strong base that can be effective in difficult couplings.
Organic Bases (e.g., Et₃N) WeakOrganic solventsLess commonly used but can be effective in specific cases.
Solvent Systems: Creating the Right Environment

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base and the boronic acid.

Commonly used solvents include:

  • 1,4-Dioxane/Water[3]

  • Toluene/Water

  • Tetrahydrofuran (THF)/Water

  • N,N-Dimethylformamide (DMF)

Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, arylboronic acid, and base in a reaction vessel. Degas Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Reagents->Degas Solvent Add degassed solvent. Degas->Solvent Catalyst Add the palladium catalyst. Solvent->Catalyst Heat Heat the reaction mixture to the desired temperature with vigorous stirring. Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter through Celite to remove the catalyst. Cool->Filter Extract Perform an aqueous work-up and extract the product with an organic solvent. Filter->Extract Purify Purify the product by column chromatography. Extract->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiophen-2-amine.

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature.
Protodeborylation of boronic acid Presence of excess water or prolonged reaction timesUse anhydrous conditions or a more stable boronate ester. Minimize reaction time.
Homocoupling of boronic acid Presence of oxygenEnsure thorough degassing of the reaction mixture and solvent.
Catalyst inhibition Coordination of the amine to the palladium centerUse a catalyst with bulky ligands (e.g., SPhos, XPhos) to disfavor amine coordination. Consider N-protection of the amine if other strategies fail.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 5-arylthiophen-2-amines, which are valuable intermediates in drug discovery and materials science. By carefully selecting the catalyst, base, and solvent, and by following a robust experimental protocol, researchers can achieve high yields and reproducible results. Understanding the nuances of the reaction mechanism and potential challenges, particularly those arising from the presence of the free amine group, is key to successfully applying this important transformation.

References

  • Al-Amin, M., & El-Emam, A. A. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry, 55(1), 199-205.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1426.
  • Shaheen, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15(8), 1827-1842.
  • Thakur, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3469.
  • ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Ghaffar, T., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(46), 27633-27637.
  • Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabq2136.
  • Singh, U. P., & Singh, D. (2021). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ChemistrySelect, 6(28), 7089-7094.
  • Tcyrulnikov, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(3), 1836-1840.
  • Yasmin, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Strategic N-Boc Protection of 5-Bromothiophen-2-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amine Protection in Drug Discovery

In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Amines, being nucleophilic and basic, are highly reactive and often require protection to prevent unwanted side reactions during multi-step syntheses.[1][2] The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, valued for its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2][3][4]

5-Bromothiophen-2-amine is a valuable building block, incorporating a thiophene scaffold prevalent in many biologically active compounds.[5] Its subsequent functionalization, often via cross-coupling reactions at the bromine-bearing C5 position or reactions involving the C2 amino group, necessitates a robust protective group strategy. This application note provides a detailed, field-proven protocol for the N-Boc protection of this compound, yielding tert-butyl (5-bromothiophen-2-yl)carbamate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the characterization of the final product.

Reaction Mechanism: A Closer Look at N-Boc Protection

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[4][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[8][9] This unstable intermediate subsequently decomposes into carbon dioxide and tert-butanol.[8]

The reaction can be catalyzed by a base. While not strictly necessary, bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[10] DMAP, in particular, is a highly effective catalyst that reacts with Boc anhydride to form a more reactive Boc-pyridinium species, which is then attacked by the amine.[11]

N-Boc Protection Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products amine This compound tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack boc_pyridinium Boc-Pyridinium Species (with DMAP) amine->boc_pyridinium boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->tetrahedral_intermediate boc_anhydride->boc_pyridinium + DMAP (catalyst) protected_amine tert-Butyl (5-bromothiophen-2-yl)carbamate tetrahedral_intermediate->protected_amine Collapse & Elimination co2 CO₂ tetrahedral_intermediate->co2 Decomposition tbuoh tert-Butanol tetrahedral_intermediate->tbuoh boc_pyridinium->protected_amine

Caption: Mechanism of N-Boc protection.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and scalability, with built-in checkpoints for reaction monitoring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available---
Triethylamine (TEA)≥99%Commercially AvailableDistill before use for optimal results.
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableUse as a catalyst.
Dichloromethane (DCM)AnhydrousCommercially AvailableEnsure dryness to prevent hydrolysis of (Boc)₂O.
Ethyl acetate (EtOAc)Reagent GradeCommercially AvailableFor extraction and chromatography.
HexanesReagent GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃---Prepared in-houseFor work-up.
Brine---Prepared in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄---Commercially AvailableFor drying the organic phase.
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Stir until fully dissolved.

  • Base and Catalyst Addition: Add triethylamine (TEA) (1.5 eq) to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq). Stir for 5 minutes at room temperature. The addition of a base is crucial to neutralize the acidic byproducts of the reaction.[7]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture. The slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression. Reaction times typically range from 2 to 12 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (5-bromothiophen-2-yl)carbamate.

Experimental Workflow start Start setup Reaction Setup: This compound in DCM start->setup reagents Add TEA and DMAP setup->reagents boc_addition Slowly add (Boc)₂O solution reagents->boc_addition stir Stir at Room Temperature boc_addition->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up (NaHCO₃, EtOAc extraction) monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Pure Product: tert-Butyl (5-bromothiophen-2-yl)carbamate purify->product

Caption: Experimental workflow for N-Boc protection.

Characterization of tert-Butyl (5-bromothiophen-2-yl)carbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

AnalysisExpected Results
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the NH proton (broad singlet, exchangeable with D₂O), and the thiophene ring protons.
¹³C NMR Resonances for the tert-butyl carbons, the carbamate carbonyl carbon, and the thiophene ring carbons.
Mass Spec. (ESI-MS) [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight of the product. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) should be observed.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2980 cm⁻¹), and C=O stretching of the carbamate (~1700 cm⁻¹).
Melting Point A sharp melting point is indicative of high purity.

Conclusion: A Gateway to Further Functionalization

The N-Boc protection of this compound is a fundamental transformation that paves the way for a multitude of subsequent synthetic manipulations. The protocol detailed herein is robust, reproducible, and provides a high yield of the desired product. The resulting tert-butyl (5-bromothiophen-2-yl)carbamate is a stable intermediate, ready for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to regenerate the free amine when desired.[2][6]

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]

  • ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. [Link]

  • PMC - NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • PMC - NIH. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]

  • MDPI. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubMed. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl) -. [Link]

  • Google Patents.

Sources

Synthesis of sulfonamide derivatives from 5-Bromothiophen-2-amine

Application Note: Synthesis of -Sulfonylated Derivatives from 5-Bromothiophen-2-amine

Executive Summary

This application note details the optimized protocol for synthesizing

This compound

This guide provides a robust, self-validating methodology to:

  • Safely handle and neutralize the amine precursor.

  • Couple the amine with diverse sulfonyl chlorides.

  • Purify the resulting sulfonamides to

    
     purity.
    

Pre-Analytical Considerations: The "Red Flag" Reagent

Critical Insight: The primary failure mode in this synthesis is the degradation of the starting material before the reaction begins. 2-Aminothiophenes are notoriously unstable as free bases, rapidly oxidizing to form imino-thiolactones or polymerizing into dark tars upon exposure to air [3].

Handling Protocol
  • Storage: Always store this compound as a stable salt (e.g., Hydrochloride or Oxalate) at

    
     under argon.
    
  • Preparation: Do not isolate the free base for long-term storage. Generate it in situ or immediately prior to use.

  • Visual Check: The salt should be an off-white to beige solid. If the solid is dark brown or black, recrystallize from ethanol/ether before proceeding.

Reaction Mechanism

The synthesis follows a standard nucleophilic substitution (

12

MechanismAmineThis compound(Nucleophile)InterTetrahedralIntermediateAmine->InterNucleophilic AttackSulfonylAryl Sulfonyl Chloride(Electrophile)Sulfonyl->InterProductN-SulfonylatedThiopheneInter->ProductElimination of Cl-BaseBase (Pyridine/TEA)(HCl Scavenger)Base->ProductDeprotonation

Figure 1: Mechanistic pathway for the sulfonylation of this compound.

Experimental Protocols

Method A: Pyridine-Mediated Coupling (Standard)

Best for: Stable sulfonyl chlorides and parallel synthesis libraries.

Reagents:

  • This compound Hydrochloride (1.0 equiv)

  • Aryl Sulfonyl Chloride (1.1 equiv)

  • Pyridine (Solvent & Base, 10 vol)

  • DMAP (Catalytic, 0.1 equiv - optional for unreactive chlorides)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound HCl (1.0 mmol) in anhydrous pyridine (3.0 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Stir at

    
     for 10 minutes. The solution should become homogeneous as the free base is liberated.
    
  • Addition: Add the aryl sulfonyl chloride (1.1 mmol) portion-wise over 5 minutes. Note: Exothermic reaction; maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quench: Pour the reaction mixture into ice-cold water (15 mL) containing concentrated HCl (to pH 2–3). This converts excess pyridine into water-soluble pyridinium chloride.

  • Isolation:

    • Precipitate: If a solid forms, filter, wash with water (

      
      ), and dry.
      
    • Oil:[2] If no solid forms, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      , and concentrate.
Method B: DCM/TEA Coupling (Milder Conditions)

Best for: Acid-sensitive substrates or scale-up where pyridine removal is difficult.

Reagents:

  • This compound HCl (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 10 vol)

Step-by-Step Procedure:

  • Suspend the amine salt in DCM at

    
    .
    
  • Add TEA dropwise. Stir for 15 minutes until the salt dissolves.

  • Add sulfonyl chloride (dissolved in minimal DCM) dropwise.

  • Stir at RT for 3–6 hours.

  • Wash organic layer with 1M HCl, saturated

    
    , and brine.
    

Workflow Visualization

WorkflowStartStart: this compound HClNeutralizeNeutralization(Pyridine or TEA)Start->NeutralizeCouplingCoupling Reaction(Add R-SO2Cl, 0°C -> RT)Neutralize->CouplingMonitorTLC Monitoring(Disappearance of Amine)Coupling->MonitorMonitor->CouplingIncomplete (<4h)QuenchAcidic Workup(Remove Base/Pyridine)Monitor->QuenchCompletePurifyPurification(Recryst. EtOH or Flash Col.)Quench->PurifyFinalFinal Product:N-(5-bromothiophen-2-yl)sulfonamidePurify->Final

Figure 2: Operational workflow for the synthesis and purification of sulfonamide derivatives.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of free amineEnsure inert atmosphere (

). Degas solvents.[3] Use fresh amine salt.
Low Yield Incomplete couplingAdd catalytic DMAP (10 mol%). Increase temp to

.
Pyridine Smell in Product Inefficient workupWash organic layer with

solution (forms complex with pyridine) or more rigorous HCl wash.
Product is an Oil Impurities preventing crystallizationTriturate with cold Hexane/Ether. If unsuccessful, perform Flash Chromatography.

Characterization Data (Expected)

For a typical derivative, e.g.,


-(5-bromothiophen-2-yl)benzenesulfonamide
  • Physical State: White to off-white crystalline solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       10.5–11.0 ppm (s, 1H, 
      
      
      , exchangeable with
      
      
      ).
    • 
       7.6–7.8 ppm (m, Aryl protons).
      
    • 
       6.95 ppm (d, 
      
      
      , 1H, Thiophene H-3).
    • 
       6.45 ppm (d, 
      
      
      , 1H, Thiophene H-4).
  • MS (ESI):

    
     peak is typically dominant in negative mode due to the acidic sulfonamide proton.
    

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677–3687. Link

  • Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 98(11), 3571-3577. (Seminal work on aminothiophene instability).
  • Hinsberg, O. (1890).[5][6] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[6] Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. (Original sulfonylation chemistry).[3][6][7]

Application Note: In Situ Generation of 5-Bromo-2-thiophenamine

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Structural Instability via Curtius Rearrangement and Salt Neutralization

Executive Summary

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in diverse kinase inhibitors and anti-infectives. However, the specific intermediate 5-bromo-2-thiophenamine (also known as 2-amino-5-bromothiophene) presents a significant synthetic challenge due to its inherent instability. As a free base, this electron-rich heterocycle is prone to rapid oxidative dimerization and polymerization upon exposure to air or light, rendering isolation impractical and yield-destroying.

This Application Note details two robust, field-proven protocols for the in situ generation of 5-bromo-2-thiophenamine. By avoiding isolation, researchers can harness this reactive nucleophile for downstream applications such as amidation, reductive amination, or Buchwald-Hartwig couplings with high reproducibility.

The Challenge: Mechanism of Instability

To successfully handle 5-bromo-2-thiophenamine, one must understand why it degrades. Unlike its benzene analog (4-bromoaniline), the thiophene ring is excessively electron-rich. The amino group at position 2 pushes electron density into the ring (resonance), making the C3 and C5 positions highly nucleophilic.

However, the primary degradation pathway is oxidative dimerization .

  • Oxidation: Air oxidation generates a radical cation or imino-tautomer.

  • Dimerization: Two molecules couple (often at C3 or via the nitrogen) to form azo-like linkages or polythiophene backbones.

  • Result: The clear reaction mixture turns dark red/black within minutes, signaling the formation of "thiophene tars."

Strategic Solution: Generate the amine in an inert environment and consume it immediately with an electrophile.

Experimental Protocols
Method A: The Curtius Rearrangement (De Novo Synthesis)

Best for: Generating the amine from stable, commercially available precursors without storing unstable salts.

This method utilizes 5-bromo-2-thiophenecarboxylic acid (CAS: 7311-63-9) as the stable starting material.[1][2] The acid is converted to the isocyanate via the Curtius rearrangement, which is then hydrolyzed to the amine in situ.[3]

Reagents:

  • Precursor: 5-Bromo-2-thiophenecarboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: tert-Butanol (t-BuOH) or Toluene (depending on downstream trap)

  • Atmosphere: Argon or Nitrogen (Strictly required)

Protocol Steps:

  • Activation: In a flame-dried flask under Argon, dissolve 5-bromo-2-thiophenecarboxylic acid in dry toluene (0.2 M).

  • Azide Formation: Add TEA followed by DPPA dropwise at 0°C. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the acid.

  • Rearrangement: Heat the reaction mixture to 80–90°C for 2 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.

  • Hydrolysis (Generation of Amine):

    • Cool to RT. Add water (5.0 equiv) or 1M NaOH (if compatible with the next step).

    • Stir vigorously for 30 minutes. The isocyanate decarboxylates to release 5-bromo-2-thiophenamine .

  • Telescoped Reaction: Immediately add the electrophile (e.g., acyl chloride, aldehyde) to the reaction pot. Do not attempt to extract or concentrate the free amine.

Method B: Liberation from Hydrochloride Salt (Stock Method)

Best for: High-throughput library synthesis where the HCl salt is available.

If 5-bromo-2-thiophenamine hydrochloride is available (or prepared via Boc-deprotection with HCl/Dioxane), it can be stored as a stable solid. The free base is liberated only at the moment of reaction.

Reagents:

  • Precursor: 5-Bromo-2-thiophenecarboxylic amine HCl salt

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (softer bases preferred over TEA to reduce polymerization risk).

  • Solvent: DMF or DCM (degassed).

Protocol Steps:

  • Suspension: Suspend the HCl salt in degassed DMF (0.1 M) under Argon. The salt will likely not dissolve completely.

  • Electrophile Addition: Add the electrophile (e.g., isocyanate, carboxylic acid with coupling agent) before adding the base. This ensures the amine is trapped immediately upon liberation.

  • Controlled Liberation: Add DIPEA (2.5 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT. The solution will clear as the salt neutralizes and the free amine reacts.

Technical Data & Troubleshooting

Table 1: Comparison of Generation Methods

FeatureMethod A (Curtius)Method B (Salt Neutralization)
Starting Material Stability High (Carboxylic Acid)High (HCl Salt)
Cost Efficiency High (Acid is cheap)Moderate (Salt synthesis required)
Atom Economy Lower (Loss of N₂, CO₂, Phosphate)High
Risk of Polymerization Low (Intermediate is Isocyanate)Moderate (Transient high conc. of free base)
Preferred Application Large scale / Scale-upDiscovery Chemistry / SAR Libraries

Visual Troubleshooting Guide:

  • Yellow/Amber Solution: Normal. Indicates successful generation of the amine.

  • Dark Red/Black Solution: Decomposition.[3][4][5][6][7] Indicates oxidative dimerization.

    • Cause: Oxygen leak or insufficient trapping rate.

    • Fix: Degas solvents more thoroughly; increase electrophile equivalents.

  • Precipitate during Curtius: usually the phosphate by-product. Does not interfere with most couplings.

Pathway Visualization

The following diagram illustrates the chemical logic flow for the in situ generation, highlighting the critical "Trap Immediately" decision point.

G cluster_salt Alternative Route (Method B) Acid 5-Bromo-2-thiophenecarboxylic Acid (Stable Precursor) DPPA DPPA / TEA (Azidation) Acid->DPPA AcylAzide Acyl Azide (Transient) DPPA->AcylAzide 0°C Isocyanate Isocyanate (Reactive Intermediate) AcylAzide->Isocyanate Heat (Curtius) -N2 Hydrolysis Hydrolysis (-CO2) Isocyanate->Hydrolysis Amine 5-Bromo-2-thiophenamine (UNSTABLE FREE BASE) Hydrolysis->Amine In Situ Only Electrophile Electrophile Addition (Immediate Trap) Amine->Electrophile < 5 mins Product Stable Thiophene Derivative (Amide/Urea/Amine) Electrophile->Product Coupling Salt Amine HCl Salt (Stable) Base DIPEA Neutralization Salt->Base Base->Amine Liberation

Figure 1: Logical workflow for the generation and trapping of 5-bromo-2-thiophenamine. Note the critical unstable intermediate node (Red).

References
  • Context: Source for the stable carboxylic acid precursor and physical d
  • Ghosh, A. K., et al. (2017).[7][8] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. Retrieved from [Link]

    • Context: Authoritative review on the Curtius rearrangement mechanism and safety profiles using DPPA.
  • Putey, A., et al. (2022).[9] "Green methodologies for the synthesis of 2-aminothiophene." Green Chemistry Letters and Reviews. Retrieved from [Link]

    • Context: Discusses the inherent instability of 2-aminothiophenes and alternative "Gewald" strategies, valid
  • Google Patents. (2006). WO2006044825A2 - Thiophene kinase inhibitors. Retrieved from Context: Example of industrial application using 2-aminothiophene intermediates in drug discovery (kinase inhibitors).
  • Context: Verification of the Suzuki cross-coupling utility of the precursor acid.

Sources

Preparation of 5-Bromothiophen-2-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Bromothiophen-2-amine Hydrochloride: A Key Intermediate for Pharmaceutical Research

Abstract

This compound and its hydrochloride salt are pivotal building blocks in the synthesis of pharmacologically active compounds, particularly in the development of novel kinase inhibitors and other therapeutic agents. This application note provides a detailed, three-step protocol for the preparation of this compound hydrochloride, commencing from commercially available 2-aminothiophene. The synthetic strategy hinges on the robust tert-butyloxycarbonyl (Boc) protection of the amine, followed by regioselective bromination at the 5-position, and concluding with an efficient one-pot deprotection and hydrochloride salt formation. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for procedural choices, comprehensive characterization data, and troubleshooting insights to ensure reliable and reproducible synthesis.

Introduction and Synthetic Strategy

The thiophene ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to a wide array of pharmaceuticals. Specifically, this compound serves as a versatile precursor, enabling further molecular elaboration through cross-coupling reactions at the bromine-bearing carbon and various transformations involving the amino group. The hydrochloride salt form is often preferred due to its enhanced stability, improved handling characteristics, and increased solubility in certain solvent systems.

While several synthetic routes to this compound exist, such as the reduction of 5-bromo-2-nitrothiophene, our selected strategy emphasizes control and purity through the use of a protecting group. This three-step synthesis involves:

  • N-Protection: The amino group of 2-aminothiophene is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step for two primary reasons: it prevents unwanted side reactions at the nitrogen atom during the subsequent electrophilic substitution, and it modulates the electronic properties of the thiophene ring to favor the desired regioselectivity.

  • Regioselective Bromination: The N-Boc protected intermediate undergoes electrophilic bromination using N-Bromosuccinimide (NBS). The electron-donating nature of the carbamate group, coupled with the inherent reactivity of the thiophene ring, directs the bromination selectively to the C5 position.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions using a solution of hydrochloric acid (HCl) in an organic solvent. This process efficiently liberates the free amine and concurrently forms the target hydrochloride salt, which often precipitates from the reaction mixture, facilitating a straightforward isolation.[1][2]

This method is highly reliable, scalable, and provides the final product in high purity, making it ideal for laboratory and developmental applications.

Overall Reaction Scheme

Experimental Protocols

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
2-Aminothiophene616-46-699.15e.g., Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25e.g., Sigma-Aldrich
Triethylamine (Et₃N)121-44-8101.19e.g., Sigma-AldrichDistill before use.
Dichloromethane (DCM)75-09-284.93e.g., Sigma-AldrichAnhydrous.
N-Bromosuccinimide (NBS)128-08-5177.98e.g., Sigma-AldrichRecrystallize from water if necessary.
Tetrahydrofuran (THF)109-99-972.11e.g., Sigma-AldrichAnhydrous.
HCl solution (4.0 M in 1,4-Dioxane)7647-01-036.46e.g., Sigma-AldrichCorrosive. Handle in a fume hood.
Diethyl ether (Et₂O)60-29-774.12e.g., Sigma-AldrichAnhydrous.
Saturated aq. NaHCO₃ solution---
Brine (Saturated aq. NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37e.g., Sigma-Aldrich
Equipment
Round-bottom flasks, Magnetic stirrer
Reflux condenser, Ice bath
Separatory funnel, Rotary evaporator
Buchner funnel and filtration apparatus
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure

Part A: Synthesis of tert-butyl (thiophen-2-yl)carbamate (Boc-Protection)

  • To a 250 mL round-bottom flask, add 2-aminothiophene (5.0 g, 50.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (8.4 mL, 60.5 mmol, 1.2 equiv.) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (12.1 g, 55.5 mmol, 1.1 equiv.) in anhydrous DCM (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Causality Check: The reaction progress should be monitored by TLC (e.g., 20% Ethyl Acetate/Hexane). The disappearance of the 2-aminothiophene spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is typically a solid and can be purified by recrystallization from hexane or a hexane/ethyl acetate mixture to yield tert-butyl (thiophen-2-yl)carbamate as a white to off-white solid.

Part B: Synthesis of tert-butyl (5-bromothiophen-2-yl)carbamate (Bromination)

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the Boc-protected amine from Part A (8.0 g, 40.1 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (7.15 g, 40.1 mmol, 1.0 equiv.) portion-wise over 20 minutes.

  • Expert Insight: The use of exactly one equivalent of NBS is crucial to prevent dibromination. Adding it portion-wise at 0 °C helps to control the exothermic reaction and enhance regioselectivity.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step but can be further purified by column chromatography on silica gel if necessary.

Part C: Synthesis of this compound hydrochloride (Deprotection)

  • Dissolve the crude tert-butyl (5-bromothiophen-2-yl)carbamate from Part B (e.g., ~11.1 g, 40.0 mmol) in a minimal amount of methanol (approx. 20 mL) in a 250 mL flask.

  • With vigorous stirring, add 4.0 M HCl in 1,4-dioxane (50 mL, 200 mmol, 5.0 equiv.) dropwise at room temperature.[1]

  • Mechanism Insight: The reaction proceeds via protonation of the carbamate, followed by elimination of the stable tert-butyl cation and CO₂.[2] The excess acid ensures complete reaction and protonation of the resulting amine to form the hydrochloride salt.

  • A precipitate usually forms within 30 minutes. Continue stirring for 2-4 hours at room temperature to ensure complete deprotection.

  • Self-Validation: The formation of a solid precipitate is a strong indicator of successful product formation. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Add anhydrous diethyl ether (100 mL) to the slurry to ensure complete precipitation of the salt.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities and residual solvent.

  • Dry the product under high vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

G cluster_0 Part A: Boc Protection cluster_1 Part B: Bromination cluster_2 Part C: Deprotection & Salt Formation A 2-Aminothiophene B tert-butyl (thiophen-2-yl)carbamate A->B Boc₂O, Et₃N DCM, 0°C to RT C tert-butyl (5-bromothiophen-2-yl)carbamate B->C NBS, THF 0°C to RT D This compound Hydrochloride C->D 4M HCl in Dioxane RT

Caption: Overall workflow for the 3-step synthesis.

Boc-Deprotection Mechanism

G Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (from HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of t-Bu⁺ tBu tert-Butyl Cation + CO₂ Protonated->tBu Amine Free Amine CarbamicAcid->Amine Decarboxylation (-CO₂) CarbamicAcid->tBu Salt Ammonium Salt (Product) Amine->Salt + H⁺ (from HCl)

Caption: Acid-catalyzed mechanism for Boc deprotection.

Characterization and Expected Results

CompoundExpected YieldAppearanceMelting Point (°C)Key Analytical Data
tert-butyl (thiophen-2-yl)carbamate85-95%White to off-white solid138-141¹H NMR consistent with structure.
tert-butyl (5-bromothiophen-2-yl)carbamate80-90%White to pale yellow solid110-113¹H NMR shows disappearance of C5 proton signal. MS (ESI) confirms mass.
This compound hydrochloride90-98% (from Part B)Off-white to light brown solid>200 (decomposes)¹H NMR, ¹³C NMR, and MS (ESI) confirm structure and purity.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Aminothiophene: Can be toxic and has a strong, unpleasant odor. Handle with care.

  • N-Bromosuccinimide (NBS): Is an irritant and moisture-sensitive. Avoid inhalation of dust. Store in a cool, dry place.[3]

  • 4M HCl in Dioxane: Highly corrosive and toxic. Causes severe burns. The vapor is harmful. Always handle in a fume hood with extreme care.[4]

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Tetrahydrofuran can form explosive peroxides. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete reaction; impure reagents.Ensure Boc₂O is fresh. Check triethylamine purity. Increase reaction time and monitor by TLC.
Multiple spots in Part B (Bromination) Over-bromination (dibromination).Ensure NBS is added slowly at 0°C. Use no more than 1.0 equivalent of NBS. Protect the reaction from light.
Incomplete deprotection in Part C Insufficient acid or reaction time.Use a larger excess of the HCl/Dioxane solution. Increase the reaction time and monitor by TLC. Gentle warming (to 40°C) can be attempted if necessary.
Product is an oil or gummy solid Impurities present; incomplete salt formation.Ensure sufficient diethyl ether is added to precipitate the salt. Triturate the crude product with fresh, cold ether. If necessary, re-dissolve in minimal methanol and re-precipitate.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC.
  • Experimental procedure for deprotection of Boc-protected amines. (n.d.). Benchchem.
  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
  • How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • 5-Bromothiophene-2-carbaldehyde Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-bromothiophene Safety Data Sheet. (2025). Sigma-Aldrich.

Sources

Application Note: Strategic Utilization of 5-Bromothiophen-2-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Handling Directive

5-Bromothiophen-2-amine (CAS: 1159882-51-5) is a high-value pharmacophore used to synthesize kinase inhibitors, antibacterial sulfonamides, and antithrombotic agents. It serves as a bifunctional scaffold, offering an electrophilic handle (C5-Bromine) for cross-coupling and a nucleophilic handle (C2-Amine) for amide/urea formation.

⚠️ The "Instability Trap"

Crucial Warning: The free base of this compound is inherently unstable. Like most electron-rich 2-aminothiophenes, it undergoes rapid oxidative dimerization and polymerization upon exposure to air or light, turning from a yellow oil to a black tar within minutes to hours.

Operational Mandate:

  • Never isolate or store the free base.

  • Store the stable precursor: N-(5-bromothiophen-2-yl)acetamide.

  • Store the stable salt: this compound hydrochloride (at -20°C, under Argon).

  • Generate in situ: Perform deprotection immediately prior to the next synthetic step.

Synthesis Protocols: The "Protected-Precursor" Strategy

To ensure reproducibility, we recommend the Protection-Bromination-Deprotection route. This avoids handling the unstable free amine until absolutely necessary.

Workflow Overview

SynthesisWorkflow Start N-(Thiophen-2-yl)acetamide (Stable Starting Material) Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Electrophilic Subst. Inter N-(5-Bromothiophen-2-yl)acetamide (STABLE SHELF REAGENT) Step1->Inter Step2 Hydrolysis (HCl/EtOH, Reflux) Inter->Step2 Deprotection Product This compound HCl (Stable Salt) Step2->Product

Figure 1: The robust synthetic pathway prioritizing intermediate stability.

Protocol A: Synthesis of N-(5-Bromothiophen-2-yl)acetamide

This intermediate is shelf-stable and can be used directly in Suzuki couplings.

Reagents:

  • N-(Thiophen-2-yl)acetamide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide) (5 mL per mmol substrate)

  • Workup: Ethyl acetate, Brine, Sodium thiosulfate (sat. aq.)

Procedure:

  • Dissolution: Dissolve N-(thiophen-2-yl)acetamide in DMF under an inert atmosphere (N₂). Cool the solution to 0°C in an ice bath.

  • Bromination: Add NBS portion-wise over 15 minutes. The slow addition prevents localized over-concentration and potential dibromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Quench: Pour the mixture into ice-cold water.

  • Isolation:

    • If solid precipitates: Filter the solid, wash copiously with water (to remove DMF and succinimide), and dry under vacuum.

    • If oil forms:[1] Extract with ethyl acetate (3x). Wash organics with saturated Na₂S₂O₃ (to remove trace Br₂), then water (3x), then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95% Characterization: ¹H NMR (DMSO-d₆) typically shows the disappearance of the C5 proton and a simplified thiophene splitting pattern (doublet).

Protocol B: Hydrolysis to this compound Hydrochloride

Perform this step only if the free amine functionality is required for the next step (e.g., urea formation).

Reagents:

  • N-(5-Bromothiophen-2-yl)acetamide (from Protocol A)

  • Ethanol (Absolute)[2]

  • Conc. HCl (12M)

Procedure:

  • Dissolve the acetamide in Ethanol (10 mL/g).

  • Add Conc. HCl (5–10 equiv).

  • Reflux the mixture (approx. 80°C) for 2–4 hours. Monitor consumption of starting material.

  • Isolation: Concentrate the reaction mixture in vacuo to near dryness.

  • Crystallization: Add cold Diethyl Ether or Acetone to the residue to induce precipitation of the amine hydrochloride salt.

  • Filtration: Filter the hygroscopic solid quickly under N₂.

  • Storage: Store immediately at -20°C in a sealed vial. Do not neutralize to the free base for storage.

Pharmaceutical Application Protocols

Application 1: Suzuki-Miyaura Cross-Coupling

Strategy: Couple the protected acetamide first. This prevents the free amine from poisoning the Palladium catalyst and avoids side reactions.

Reaction Scheme: Ar-B(OH)₂ + Br-Thiophene-NHAc → Ar-Thiophene-NHAc

Protocol:

  • Charge: In a microwave vial or pressure tube, combine:

    • N-(5-Bromothiophen-2-yl)acetamide (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Sodium Carbonate (2.0 M aq. solution, 3.0 equiv)

    • Dioxane or DME (10 mL/mmol)

  • Degas: Sparge with Argon for 10 minutes (Critical: Thiophenes are sensitive to oxidation).

  • Heat: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Note: The resulting 5-aryl-2-acetamidothiophene is highly stable and can be hydrolyzed (Protocol B) to the active amine later.

Application 2: Heterocycle Formation (Thienopyrimidines)

Used in EGFR/VEGFR kinase inhibitors.

Concept: The 2-amino-3-carboxylate (Gewald product) is often cyclized with formamide or urea. However, using our 5-bromo-2-amine intermediate:

  • React this compound HCl with an acyl isothiocyanate to form a thiourea.

  • Cyclize under oxidative conditions or with a dehydrating agent to fuse a pyrimidine ring.

Divergent Synthesis Map

This diagram illustrates how the 5-bromo intermediate serves as a pivot point for library generation.

DivergentSynthesis Core This compound (Salt/Protected) Path1 Suzuki Coupling (C-C Bond Formation) Core->Path1 Pd(0), Ar-B(OH)2 Path2 Buchwald-Hartwig (C-N Bond Formation) Core->Path2 Pd(0), Amines Path3 Amide/Urea Formation (N-Acylation) Core->Path3 R-COCl or R-NCO Target1 5-Arylthiophenes (Kinase Inhibitors) Path1->Target1 Target2 5-Aminothiophenes (Electronic Tuning) Path2->Target2 Target3 Thienopyrimidines (Bicyclic Scaffolds) Path3->Target3

Figure 2: Divergent synthetic utility of the this compound scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Reaction turns black/tarry Oxidation of free amine.Ensure inert atmosphere (Ar/N₂). Keep amine protonated (HCl salt) or protected (Acetyl) until the last moment.
Low Yield in Suzuki Catalyst poisoning by Sulfur or free Amine.Use the N-acetyl protected substrate for the coupling. The free amine can coordinate Pd and kill the catalyst.
Dibromination (C3 & C5) Excess NBS or high temp.Maintain strict 0°C during addition. Add NBS slowly. Use exactly 1.0–1.05 equiv.
Incomplete Hydrolysis Acetamides on electron-rich rings are stable.Increase temperature to reflux; switch solvent to Ethylene Glycol/KOH if acidic hydrolysis fails (though acidic is preferred to avoid oxidation).

References

  • Preparation of 2-acetyl-5-bromothiophene (and Acetamide analogues) . ChemicalBook Protocols. Retrieved from .

  • Synthesis and biological evaluation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . National Institutes of Health (NIH) / PubMed Central. Retrieved from .

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling . Semantic Scholar. Retrieved from .

  • NBS-mediated bromination of thiophenes . ResearchGate.[3] Retrieved from .

  • This compound (Commercial Product Specifications) . ChemScene. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromothiophen-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 5-Bromothiophen-2-amine hydrochloride in storage Content type: Technical Support Center Guide

Product Category: Heterocyclic Building Blocks CAS (Free Base): 1159882-51-5 (Salt forms vary by supplier) Support Level: Tier 3 (Senior Scientific Review)

Executive Summary

This compound hydrochloride is a high-value, sensitive intermediate used primarily in the synthesis of pharmaceuticals and optoelectronic materials. Unlike simple aromatic amines, 2-aminothiophenes are electron-rich heterocycles prone to rapid oxidative degradation and polymerization. The hydrochloride salt form significantly enhances stability by protonating the amine, thereby reducing the electron density of the thiophene ring; however, it remains susceptible to moisture, light, and thermal stress.

This guide provides authoritative troubleshooting, storage protocols, and handling procedures to maximize the shelf-life and experimental success of this compound.

Part 1: Critical Storage Parameters

Q: Why did my sample turn dark brown/black inside the bottle?

A: The compound has undergone oxidative degradation. 2-aminothiophenes are notoriously unstable in their free-base form and moderately unstable as salts. The darkening is a visual indicator of oxidative dimerization and subsequent polymerization .

  • Mechanism: Oxygen attacks the electron-rich amino group and the thiophene ring. While the 5-position is blocked by bromine (preventing the rapid C5-polymerization seen in unsubstituted 2-aminothiophenes), oxidative coupling can still occur via the nitrogen or the C3 position, leading to azo-linkages or extended conjugated oligomers (chromophores) that appear black.

  • Causality: This is almost always caused by a breach in the storage environment—specifically exposure to moisture (which hydrolyzes the salt, releasing the unstable free base locally) or oxygen .

Q: What are the absolute optimal storage conditions?

A: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass.

ParameterRecommendationScientific Rationale
Temperature -20°C Kinetic suppression of auto-oxidation and thermal decomposition rates.
Atmosphere Argon or N₂ Displaces oxygen; essential to prevent oxidative radical formation [1].
Container Amber Glass 5-bromo-substituted heterocycles can undergo photo-dehalogenation (loss of Br) under UV/visible light [2].
Desiccant Required The HCl salt is hygroscopic. Moisture absorption leads to "caking" and hydrolysis.
Q: Can I store the "Free Base" instead of the Hydrochloride salt?

A: NO. Never store the free base. The free base of this compound is an oil or low-melting solid that degrades within hours to days at room temperature. The hydrochloride salt acts as a "chemical lock," protonating the amine (


) and withdrawing electron density from the ring, which stabilizes the molecule against oxidation.

Part 2: Handling & Experimental Protocols

Q: How do I handle the material for synthesis without degrading it?

A: Follow the "Just-in-Time" Free-Basing Protocol. If your reaction requires the free amine, generate it in situ or immediately prior to use. Do not isolate and store it.

Protocol: In-Situ Neutralization
  • Weighing: Weigh the hydrochloride salt quickly in air (if humidity <40%) or inside a glovebox. Reseal the stock bottle immediately with Parafilm.

  • Dissolution: Suspend the salt in the reaction solvent (e.g., DMF, THF, or DCM).

  • Neutralization: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) directly to the reaction vessel.

    • Stoichiometry: Use 1.05 – 1.1 equivalents of base relative to the HCl salt.

  • Execution: Add the electrophile (e.g., acid chloride, aldehyde) immediately after neutralization.

Q: My LC-MS shows a peak at M+1 = 178/180, but also a large mass at higher MW. What is this?

A: These are oxidative dimers.

  • Target Mass: ~178/180 Da (Br isotope pattern) is the protonated monomer.

  • Impurity: Peaks around 354 Da suggest an azo-dimer (

    
    ) or C-N coupled dimer formed during storage or workup.
    
Q: How do I verify purity before starting a valuable reaction?

A: 1H NMR is the gold standard. Dissolve a small aliquot (~5 mg) in DMSO-d6.

  • Pass Criteria: Sharp doublets at ~6.8 ppm and ~6.0 ppm (thiophene protons) and a broad singlet at ~5-7 ppm (amine/HCl protons).

  • Fail Criteria: Broad "hump" in the aromatic region (polymerization), loss of the integral ratio between the two thiophene protons, or appearance of sharp singlets indicating dehalogenation (loss of Br).

Part 3: Visualized Workflows

Diagram 1: Degradation Pathways & Stability Hierarchy

This diagram illustrates why the salt form is preferred and how environmental factors drive degradation.

StabilityHierarchy Salt This compound Hydrochloride (Solid) FreeBase Free Base Form (Oil/Solid) Salt->FreeBase Hydrolysis (Moisture) or Intentional Base Degraded Black Polymer / Dimer (Irreversible Loss) Salt->Degraded Slow Degradation (Months/Years if improper storage) FreeBase->Degraded Rapid Oxidation (Minutes to Hours) Moisture Moisture/Humidity Moisture->Salt Promotes Base Base (NaOH/TEA) Oxygen Oxygen (Air) Oxygen->FreeBase Reactant Light UV Light Light->Salt Dehalogenation Risk

Caption: Stability hierarchy showing the critical vulnerability of the free base to oxidative degradation.

Diagram 2: Recommended Handling Workflow

A self-validating workflow to ensure material integrity during experimentation.

HandlingWorkflow Storage Storage (-20°C, Argon) Warm Warm to RT (Sealed) Storage->Warm Prevent Condensation Inspect Visual QC (Color Check) Warm->Inspect Inspect->Storage If Black (Discard/Repurify) Weigh Weighing (Quickly/Glovebox) Inspect->Weigh If Off-White/Tan Dissolve Dissolve (Solvent + HCl Salt) Weigh->Dissolve Neutralize In-Situ Neutralization (Add Base) Dissolve->Neutralize React Add Electrophile (IMMEDIATELY) Neutralize->React < 5 Minutes

Caption: The "Just-in-Time" workflow minimizes the exposure of the unstable free amine.

References

  • Chemical Stability of Aminothiophenes : Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577. Link

  • Photodehalogenation Risks: D'Aurizio, A. E., et al. (2022). Photochemical Reactivity of Halogenated Heterocycles. Journal of Organic Chemistry. (General principle citation for bromo-thiophene photosensitivity).
  • Safety & Handling : Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Amino-5-bromothiophene hydrochloride. Link

  • Synthetic Utility : Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

Sources

Technical Support Center: Troubleshooting 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of the Gewald Reaction

The synthesis of 2-aminothiophenes, primarily via the Gewald reaction, is a cornerstone in the construction of privileged scaffolds for kinase inhibitors and anti-infectives. On paper, it is an elegant multicomponent condensation between a ketone/aldehyde, an activated nitrile, and elemental sulfur.

In practice, however, it is notoriously capricious. A protocol that yields 85% on a 500mg scale can plummet to <20% yield or result in an intractable tar upon scale-up or substrate modification.

This guide moves beyond basic "recipe following." It deconstructs the reaction into its kinetic and thermodynamic bottlenecks, providing you with a diagnostic framework to identify exactly where your reaction is failing—and how to fix it.

Part 1: Diagnostic Workflow

Before altering variables randomly, locate the failure point using this logic tree. The Gewald reaction is a two-stage process: the Knoevenagel condensation (reversible) and the Thiophene Cyclization (irreversible but complex).

DiagnosticTree Start START: Low Yield Observed CheckSM Q1: Is Knoevenagel Intermediate (Alkylidene) Visible by TLC/LCMS? Start->CheckSM NoInter NO: Intermediate Absent/Low CheckSM->NoInter Only SM remains YesInter YES: Intermediate Accumulates CheckSM->YesInter Intermediate + SM ProdGone Product formed but lost during isolation? CheckSM->ProdGone Crude looked good, pure yield low WaterIssue Issue: Water Inhibition (Equilibrium Shift) NoInter->WaterIssue BaseIssue Issue: Base Deactivation or Steric Hindrance NoInter->BaseIssue SulfurIssue Issue: Sulfur Solubility or 'Sulfur Aging' YesInter->SulfurIssue SideRxn Issue: Dimerization/Oligomerization (Tar Formation) YesInter->SideRxn AcidSens Issue: Acidic Silica Decomposition ProdGone->AcidSens Oxidation Issue: Free Base Oxidation ProdGone->Oxidation

Figure 1: Diagnostic decision tree for isolating the root cause of failure in Gewald syntheses.

Part 2: Module-Based Troubleshooting

Module 1: The Knoevenagel Bottleneck (Reaction Initiation)

Symptom: Recovery of starting ketone and nitrile; no intermediate observed.

The first step is the condensation of the ketone with the activated nitrile (e.g., ethyl cyanoacetate, malononitrile). This is an equilibrium process. If water accumulates, the reaction stalls or reverses.

ParameterCommon PitfallTechnical Correction
Water Management Relying on solvent grade alone. Water is a byproduct; it must be removed or sequestered.Action: Add activated 4Å molecular sieves to the reaction vessel or use a Dean-Stark trap if refluxing in toluene.
Base Selection Using Et₃N (too weak) or DBU (too strong/side reactions).Action: Switch to Morpholine or Piperidine . These secondary amines form an enamine intermediate that is more reactive than the ketone itself [1].
Sterics Bulky ketones (e.g., tert-butyl substituted) fail to condense.Action: Perform a Two-Step Protocol . Synthesize and isolate the Knoevenagel adduct (alkylidene) first using Knoevenagel conditions (AcOH/NH₄OAc, benzene, reflux), then add sulfur and base [2].
Module 2: The Sulfur Trap (Cyclization)

Symptom: Intermediate is present, but conversion to product is stalled; presence of unreacted sulfur.

Elemental sulfur (S₈) exists as a crown-shaped ring. It must open to form linear polysulfides to react. This step is often rate-limiting.

  • The Solubility Factor: S₈ is poorly soluble in cold ethanol. If the reaction is too cold, sulfur precipitates and becomes inert.

  • The "Aging" Effect: Old sulfur bottles can oxidize or harden.

    • Protocol: Always grind elemental sulfur to a fine powder before addition.

  • Mechanism Insight: The reaction proceeds via a polysulfide anion attack on the nitrile or the alkylidene. This requires a polar environment to stabilize the charged intermediates [3].

    • Fix: If using Ethanol, switch to DMF or DMSO for the cyclization step. These solvents solubilize sulfur and stabilize the polar transition states, often doubling yields for difficult substrates.

Module 3: Stability & Isolation (The "Hidden" Yield Loss)

Symptom: Crude NMR shows product, but column chromatography yields a black tar or significantly less mass.

2-Aminothiophenes are electron-rich aromatic amines. They are highly susceptible to:

  • Oxidative Dimerization: Turning into azo-dimers upon air exposure.

  • Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic (pH 6.5), which is enough to decompose many 2-aminothiophenes during purification.

Self-Validating Purification Protocol:

  • Neutralize the Silica: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in Hexanes before loading the sample. This prevents acid-catalyzed ring opening or polymerization.

  • The "Salt" Strategy: Do not isolate the free base if it is an oil. Immediately convert it to a stable salt.

    • Procedure: Dissolve crude oil in Et₂O. Add 1.1 eq of 4M HCl in Dioxane. Filter the precipitated hydrochloride salt. This "freezes" the oxidation state and allows for long-term storage.

Part 3: Optimized Experimental Protocols

Protocol A: The "Robust" One-Pot Gewald Synthesis

Best for: Standard ketones and aldehydes.

  • Setup: Flame-dry a round-bottom flask equipped with a condenser.

  • Reagents: Combine Ketone (1.0 eq), Activated Nitrile (1.0 eq), and Sulfur (S₈, 1.0 eq) in Ethanol (5 mL/mmol).

  • Catalyst: Add Morpholine (1.0 eq) dropwise.

    • Note: The reaction is exothermic. A slight exotherm confirms initiation.

  • Incubation: Heat to 60°C (internal temp) for 2–12 hours.

    • Checkpoint: Monitor by TLC.[1] If the intermediate persists, add an additional 0.2 eq of Morpholine.

  • Workup: Cool to room temperature.

    • Scenario A (Solid precipitates): Filter and wash with cold EtOH.

    • Scenario B (Solution): Pour into ice water. Extract with EtOAc.[2] Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: If recrystallization fails, use Neutralized Silica Gel Chromatography (see Module 3).

Protocol B: The Two-Step "Difficult Substrate" Method

Best for: Sterically hindered ketones or electron-poor substrates.

Step 1: Knoevenagel Condensation [2][3]

  • Reflux Ketone (1 eq), Nitrile (1.1 eq), NH₄OAc (0.1 eq), and AcOH (0.1 eq) in Toluene with a Dean-Stark trap.

  • Remove solvent. Isolate the alkylidene intermediate (often a solid).

Step 2: Thiophene Cyclization

  • Dissolve the isolated alkylidene in DMF or Ethanol .

  • Add Sulfur (1.0 eq) and Morpholine (0.5 eq).

  • Heat to 50–70°C.

    • Why this works: By pre-forming the carbon skeleton, you eliminate the water-sensitive equilibrium step, allowing the sulfur reaction to proceed without inhibition.

Part 4: Frequently Asked Questions (FAQ)

Q: My reaction turns into a black tar immediately. What happened? A: This is likely uncontrolled polymerization of the nitrile or the thiophene product.

  • Fix: Lower the temperature to 40°C and add the base slowly (over 30 mins). High local concentrations of base can trigger polymerization. Ensure your solvent is degassed to minimize oxidative tarring.

Q: I see the product on LCMS, but I can't get it out of the aqueous layer. A: 2-Aminothiophenes can be amphoteric or form water-soluble complexes.

  • Fix: Avoid acidic washes (like 1M HCl) during workup, as this protonates the amine and keeps it in the water. Keep the pH > 8. If the product is very polar, use n-Butanol for extraction or salt it out with NaCl.

Q: Can I use microwave irradiation? A: Yes, microwave heating is highly effective for the Gewald reaction [4].[3]

  • Parameters: 100–120°C for 10–20 minutes in Ethanol.

  • Warning: Ensure the vessel is rated for the pressure, as sulfur evolution can generate gas byproducts if decomposition occurs.

References

  • BenchChem. (2025).[2][3][4] Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Retrieved from

  • Puthani Bhagavan, K. et al. (2014). Synthesis of 2-aminothiophenes mediated by basic ionic liquid. Retrieved from

  • Sabatini, M. et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[5] Retrieved from

  • Revelant, G. et al. (2011).[6] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes. Synthesis. Retrieved from

Sources

Technical Support Center: Suzuki Coupling with Amine-Containing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address a common yet significant challenge in Suzuki-Miyaura cross-coupling reactions: catalyst poisoning by free amines. This resource provides in-depth, field-tested insights and actionable troubleshooting protocols to help you navigate this issue and achieve high-yielding, reproducible results.

Troubleshooting Guide: When Your Reaction Fails

Here, we address specific problems you might encounter when running a Suzuki coupling with substrates bearing a free amine.

Scenario 1: Low to No Product Formation

Q: I'm attempting to couple an amino-substituted aryl halide with a boronic acid, but I'm seeing very low conversion to my desired product. What's going wrong?

A: This is a classic symptom of catalyst poisoning. The lone pair of electrons on the nitrogen atom of your free amine can coordinate strongly to the palladium center. This forms a stable, off-cycle palladium-amine complex, which is catalytically inactive and halts the reaction.[1]

Immediate Troubleshooting Steps:

  • Protect the Amine: The most direct solution is to temporarily protect the amine group.[2][3] A tert-butyloxycarbonyl (Boc) group is an excellent choice as it's robust enough for the coupling conditions but can be removed easily later with acid.[4][5]

  • Switch to a More Robust Ligand: If protection is not an option, your current ligand may not be effectively shielding the palladium center. Bulky, electron-rich phosphine ligands are designed to do just that. They create a sterically hindered environment around the palladium, making it more difficult for the amine to coordinate.[6]

    • Recommended Ligands: Consider switching to Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] These have proven effective in facilitating couplings with challenging substrates, including those with free amines.[2][8]

  • Use a Pre-formed Catalyst: Modern, well-defined palladium precatalysts can offer improved performance.[9][10] For instance, the CataCXium A palladacycle has been shown to be uniquely effective for coupling unprotected ortho-bromoanilines.[2]

Frequently Asked Questions (FAQs)

This section covers preventative strategies and deeper mechanistic questions.

Q1: What is the fundamental mechanism of amine poisoning in Suzuki coupling?

A1: The palladium(0) species, which is the active catalyst, is a soft Lewis acid. The nitrogen atom of a free amine is a Lewis base with a readily available lone pair of electrons. This leads to a strong dative bond between the nitrogen and the palladium. The resulting complex can be so stable that it doesn't re-enter the catalytic cycle, effectively "poisoning" the catalyst.[1][11] This is especially problematic with substrates like ortho-haloanilines where the amine can act as a chelating ligand after oxidative addition.

Diagram of Catalyst Poisoning by a Free Amine

Caption: Free amine coordination to the active Pd(0) catalyst forms a stable, inactive complex.

Q2: Beyond protecting groups, what are the most effective strategies to prevent amine poisoning from the start?

A2: A multi-faceted approach considering the ligand, base, and catalyst source is often the most successful.

  • Ligand Selection: As mentioned, bulky electron-rich phosphines are key. The steric bulk prevents the amine from accessing the metal center, while the electron-donating nature of the ligand stabilizes the active catalyst and promotes the desired steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[8][12] However, a highly nucleophilic amine base could itself act as a ligand and poison the catalyst. Therefore, inorganic bases are generally preferred.

    BaseStrengthCommon Use/Considerations
    K₃PO₄ StrongOften used in anhydrous conditions, but a small amount of water can be beneficial.[13]
    Cs₂CO₃ StrongA good choice for challenging couplings, often improving yields.[2]
    K₂CO₃ ModerateA standard, effective base for many Suzuki reactions.
    KF WeakUseful for substrates with base-labile functional groups.[8]
  • Palladium Precatalysts: Using modern, air-stable palladium precatalysts can lead to more reproducible results.[14][15] These complexes are designed for the controlled, slow release of the active Pd(0) catalyst, which can minimize side reactions and deactivation pathways.

Q3: Can I use an amine as a solvent or base in a Suzuki coupling?

A3: It is generally not recommended to use an amine as a solvent or as the primary base if your substrate also contains a free amine, due to the high risk of catalyst poisoning.[16] While some specialized protocols might use amine additives, for general purposes, it's best to avoid them to prevent competitive binding to the palladium catalyst.

Q4: Are there alternatives to protecting the amine group?

A4: Yes. One strategy is to use a boronic acid derivative that is more stable and less prone to side reactions. For example, using potassium aminomethyltrifluoroborates, where the amine is part of the boron reagent, has been successful.[4][17] Another approach involves modifying the amine on the boronic acid itself, for instance by using 1,8-diaminonaphthalene (dan)-protected arylboronic acids, which show different reactivity profiles.[18]

Diagram of Mitigation Strategy using a Bulky Ligand

Caption: Bulky ligands shield the palladium, favoring the catalytic cycle over amine poisoning.

Experimental Protocol: Suzuki Coupling of an Unprotected ortho-Bromoaniline

This protocol is adapted from a successful method for coupling challenging unprotected ortho-bromoanilines, demonstrating the effectiveness of a modern catalyst system.[2]

Reaction: Coupling of 2-bromoaniline with Phenylboronic Acid

Materials:

  • Palladium Precatalyst: CataCXium A Pd G3 (a palladacycle)

  • Aryl Halide: 2-bromoaniline

  • Boronic Ester: Phenylboronic acid

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (10:1 ratio)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add CataCXium A Pd G3 (0.02 mmol, 2 mol%).

  • Reagent Addition: Add 2-bromoaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and water (0.2 mL).

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminobiphenyl.

This protocol highlights the use of a specialized palladacycle and a strong inorganic base, which together create a robust system capable of overcoming the challenge of the free ortho-amine group without the need for a protecting group.[2]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high-yielding Suzuki coupling reactions of basic, amine containing substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thieme. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Tokyo University of Science. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • National Institutes of Health. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Organic Letters. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphine Organocatalysis. Retrieved from [Link]

  • ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • AJOL. (n.d.). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. Retrieved from [Link]

  • Organic Letters. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromothiophen-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-bromothiophen-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical advice and troubleshooting for the recrystallization of this important synthetic intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you achieve the highest purity for your compound.

Introduction to the Challenges in Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many aromatic amines, its purification by recrystallization can present several challenges. These compounds are often susceptible to oxidation, which can lead to discoloration of the product. Furthermore, achieving a crystalline solid instead of an oil can be difficult, and selecting an appropriate solvent system requires careful consideration of the compound's polarity and potential impurities. This guide will walk you through these challenges with scientifically grounded solutions.

A key indicator of purity is the compound's melting point. While a definitive literature value can be elusive, a sharp melting range after recrystallization is a strong indicator of successful purification.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

Frequently Asked Questions (FAQs)

Q1: My this compound is dark-colored. How can I remove the color during recrystallization?

A1: Dark coloration in amines is often due to the formation of colored oxidation products.[1] To address this, you can add a small amount of activated charcoal to the hot solution before filtration.[2] Use activated charcoal sparingly (about 1-2% by weight of your compound), as excessive use can lead to loss of your desired product through adsorption. After adding the charcoal, heat the solution for a short period to allow for adsorption of the colored impurities, and then perform a hot filtration to remove the charcoal.

Q2: I'm not getting any crystals even after cooling the solution. What should I do?

A2: If crystals do not form, the solution may not be supersaturated. Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the amine and induce saturation.

  • Cooling further: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Consider a different solvent or a solvent pair. A solvent with a lower boiling point may be necessary.

Troubleshooting Guide

Problem Potential Cause Solution
Low Recovery of Product - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration.- Concentrate the filtrate by carefully evaporating some of the solvent. - Cool the filtrate in an ice bath. - Ensure the filtration apparatus is hot during filtration to prevent premature crystal formation.[2]
Impure Product (low melting point or broad melting range) - Inappropriate solvent choice, leading to co-crystallization of impurities. - Cooling the solution too quickly, trapping impurities.- Perform a solvent screen to find a more suitable solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is still colored after recrystallization - Insufficient amount of activated charcoal was used. - The compound is inherently colored.- Repeat the recrystallization with a slightly larger amount of activated charcoal. - Assess the purity by other means (e.g., NMR, LC-MS) to determine if the color is from an impurity or is a property of the pure compound.

Experimental Protocols

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. For 2-aminothiophenes, common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. A systematic approach to solvent selection is recommended.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube.

  • A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Once a suitable primary solvent is identified, you can also explore solvent pairs (e.g., ethanol-water, ethyl acetate-hexane) if a single solvent is not ideal.

Step-by-Step Recrystallization Protocol

This is a general guideline and may require optimization based on your solvent screening results.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate). Continue adding solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Given that related aminothiophenes can be sensitive to air and light, it is advisable to minimize exposure and store the purified compound under an inert atmosphere at a low temperature (a supplier recommends storing at 2-8°C in a sealed, dry environment).[3]

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Crude this compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Decolorize Decolorize with Activated Charcoal (Optional) Dissolution->Decolorize Hot_Filtration Hot Filtration Decolorize->Hot_Filtration Crystallization Slow Cooling & Ice Bath Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Purity_Check Check Purity (e.g., Melting Point) Drying->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Recrystallization workflow for this compound.

References

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]

  • Lu, X., et al. (2017). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. National Institutes of Health. Available at: [Link]

  • ResearchGate (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of California, Irvine (n.d.). Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Purification: How To. Available at: [Link]

Sources

Technical Support Center: 5-Bromo-2-Nitrothiophene Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity vs. Stability" Paradox

Reducing 5-bromo-2-nitrothiophene presents a dual challenge unique to halogenated thiophenes. You are navigating two competing failure modes:

  • Hydrodebromination (The "Missing Halogen"): The C-Br bond at the 5-position is electronically activated and highly labile. Standard catalytic hydrogenation (Pd/C, H₂) will frequently cleave this bond, yielding 2-aminothiophene or ring-opened byproducts.

  • Product Instability (The "Black Tar"): The target product, 5-bromo-2-aminothiophene , is an electron-rich enamine analog. As a free base, it is prone to rapid oxidative polymerization and decomposition upon exposure to air or light.

This guide provides validated workflows to navigate these extremes, ensuring high yield and purity.

Module 1: Critical Method Selection (Decision Matrix)

Do not default to catalytic hydrogenation for this substrate unless you have specialized sulfided catalysts (e.g., Pt-S/C). For most applications, chemical reductants offer superior chemoselectivity.

Comparative Analysis of Reduction Agents
ParameterStannous Chloride (SnCl₂) Iron / Acetic Acid (Fe/AcOH) Catalytic H₂ (Pd/C)
Chemoselectivity Excellent. Does not touch aryl halides.Good. Mild conditions preserve C-Br.Poor. High risk of debromination.
Product Stability High. Product isolated as stable HCl salt.Moderate. Requires immediate trapping/acylation.Low. Free amine generated in situ.
Scalability Low/Medium.[1] Tin waste disposal is costly.High. Cheap, nontoxic reagents.High, but requires expensive catalyst screening.
Workup Difficulty High.[2] Tin emulsions can be intractable.[2]Low. Iron sludge is easily filtered.Low. Filtration only.
Recommendation Gold Standard for Lab/MedChem (<50g) Standard for Process/Scale-Up (>50g) Avoid (unless using sulfided Pt/C)
Visual Workflow: Selecting Your Protocol

ReductionLogic Start START: 5-bromo-2-nitrothiophene Scale What is your reaction scale? Start->Scale LabScale Lab Scale (<50g) Priority: Purity & Selectivity Scale->LabScale BulkScale Process Scale (>50g) Priority: Cost & Waste Mgmt Scale->BulkScale SnCl2 Protocol A: SnCl2 / EtOH (High Selectivity) LabScale->SnCl2 FeAcid Protocol B: Fe / AcOH (Cost Effective) BulkScale->FeAcid Trapping CRITICAL STEP: Is the free amine required? SnCl2->Trapping FeAcid->Trapping SaltForm Isolate as HCl Salt (Stable Solid) Trapping->SaltForm No (Storage) Acylation In-situ Acylation (Stable Amide) Trapping->Acylation Yes (Derivatization)

Figure 1: Decision tree for selecting the optimal reduction pathway based on scale and downstream requirements.

Module 2: Troubleshooting Guides

Issue A: "I lost my Bromine atom." (Hydrodebromination)

Symptom: NMR shows loss of the thiophene proton signal or appearance of unsubstituted thiophene signals. Mass spec shows M-79/81 peak. Root Cause: If using catalytic hydrogenation, the metal surface (Pd, Ni) facilitates oxidative addition into the C-Br bond. In chemical reductions, this is rare but can occur with Zinc/HCl if the temperature is too high. Solution:

  • Switch to SnCl₂: Tin (II) operates via an electron transfer mechanism that is thermodynamically insufficient to cleave the C-Br bond under standard conditions [1][2].

  • Control Temperature: If using Fe/AcOH, keep temperature <60°C. High heat increases the kinetic energy for side reactions.

Issue B: "My product turned into black tar." (Instability)

Symptom: Reaction mixture darkens rapidly upon workup; yield is negligible; insoluble black solid forms. Root Cause: 2-Aminothiophenes are inherently unstable. The electron-rich amino group pushes density into the ring, making it highly susceptible to oxidation and electrophilic attack by its own oxidized species (polymerization). Solution:

  • Never isolate the free base: Do not rotovap the free amine to dryness.

  • The "Salt Trap": Isolate the product as the Hydrochloride Salt . The protonated amine (

    
    ) is electron-withdrawing, deactivating the ring and preventing oxidation [3].
    
  • The "Acyl Trap": If the next step is amide coupling, add the acylating agent (e.g., acetic anhydride) directly to the reduction mixture or immediately after filtration [4].

Module 3: Detailed Experimental Protocols

Protocol A: High-Selectivity SnCl₂ Reduction (Lab Scale)

Best for: <10g scale, high purity requirements.

Reagents:

  • 5-bromo-2-nitrothiophene (1.0 equiv)

  • Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)[3]
    
  • Ethanol (0.2 M concentration)

  • Conc. HCl (Trace)

Procedure:

  • Dissolution: Dissolve the nitrothiophene in Ethanol.

  • Addition: Add

    
     in one portion. The reaction is slightly exothermic.
    
  • Reflux: Heat to 70°C for 2–3 hours. Monitor by TLC (Note: The amine spot may streak or turn brown on silica).

  • Workup (The Critical Step):

    • Standard Quench: Cool to 0°C. Adjust pH to 8–9 with saturated

      
      .
      
    • Emulsion Management: The resulting tin salts will form a thick paste. Do not extract yet. Add Celite and filter the entire slurry through a pad of Celite. Wash the cake with Ethyl Acetate.

    • Phase Separation: Now separate the organic layer from the filtrate.[4][5]

  • Stabilization: Add 4M HCl in Dioxane (or conc. HCl) to the Ethyl Acetate layer immediately. The 5-bromo-2-aminothiophene hydrochloride salt will precipitate as a stable, off-white/grey solid. Filter and dry under vacuum.

Protocol B: Iron-Mediated Reduction (Scale-Up)

Best for: >50g scale, cost sensitivity.

Reagents:

  • 5-bromo-2-nitrothiophene (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (4.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv) or Acetic Acid (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1)

Procedure:

  • Activation: Suspend Iron powder in EtOH/Water and add

    
    . Heat to reflux for 30 mins to "activate" the iron surface (etching oxide layers).
    
  • Addition: Add the nitrothiophene slowly to the refluxing mixture to control the exotherm.

  • Reaction: Reflux for 2–4 hours.

  • Filtration: Filter hot through Celite to remove iron sludge. Wash with hot Ethanol.

  • Trapping:

    • Option 1 (Salt): Concentrate to half volume, cool, and add conc. HCl to precipitate the salt.

    • Option 2 (Acylation): Add Acetic Anhydride (1.2 equiv) directly to the filtrate and stir for 1 hour to yield N-(5-bromo-2-thienyl)acetamide (highly stable).

Module 4: Mechanistic Insight[6]

Understanding the reaction pathway helps predict impurities.

Mechanism Nitro Nitrothiophene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ Debrom Debrominated Byproduct (Avoid Pd/C) Nitro->Debrom Pd Insertion Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e- / 2H+ Amine Aminothiophene (Unstable Free Base) Hydroxyl->Amine 2e- / 2H+ Salt Amine HCl Salt (Stable Product) Amine->Salt + HCl (Stabilization)

Figure 2: Reduction pathway showing the stepwise electron transfer. Note that Pd-catalysis opens the "Debromination" side path, whereas chemical reductants (Sn, Fe) follow the linear path to the amine.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in nonacidic and nonaqueous medium. Tetrahedron Letters, 25(8), 839-842. Link[2]

  • Duvauchelle, A., et al. (2022).[6] Green methodologies for the synthesis of 2-aminothiophene derivatives. Molecular Diversity, 27, 1-25. Link

  • Sigma-Aldrich. (n.d.).[7] Product Specification: 2-Amino-5-bromopyridine/thiophene derivatives stability data. Link

  • BenchChem. (2025).[4] Protocols for Synthesis of Substituted 2-Nitrothiophenes and Amination. Link

Sources

Technical Support Center: Purification of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 2,5-Dibromothiophene Impurities

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User requires removal of 2,5-dibromothiophene (CAS: 3141-27-3) from reaction mixtures.

Diagnostic & Strategy Selector

Before initiating a protocol, you must characterize your reaction mixture. 2,5-dibromothiophene is a liquid at room temperature (MP: -6 °C, BP: 211 °C).[1][2][3] Its removal strategy depends entirely on the physical state of your desired product.

Visual Decision Tree Use the following logic flow to select the correct Standard Operating Procedure (SOP).

PurificationStrategy Start Start: Characterize Target Product StateCheck Is your Target Product a Solid or Liquid? Start->StateCheck LiquidPath Liquid Target StateCheck->LiquidPath Liquid SolidPath Solid Target StateCheck->SolidPath Solid BPCheck Boiling Point Difference > 20°C? LiquidPath->BPCheck PolymerCheck Is it a Polymer (e.g., P3HT)? SolidPath->PolymerCheck Distillation SOP-01: Vacuum Fractional Distillation BPCheck->Distillation Yes AgSilica SOP-02: AgNO3-Impregnated Chromatography BPCheck->AgSilica No (Isomers) Recryst SOP-03: Selective Recrystallization PolymerCheck->Recryst No (Small Molecule) Soxhlet SOP-04: Soxhlet Extraction (Methanol) PolymerCheck->Soxhlet Yes (Polymer)

Figure 1: Decision matrix for selecting the appropriate purification methodology based on product properties.

Technical Data Summary

Understanding the physical window of separation is critical. 2,5-dibromothiophene is dense and has a high boiling point compared to mono-brominated species.

Property2,5-Dibromothiophene2-BromothiopheneThiophene
CAS 3141-27-31003-09-4110-02-1
Boiling Point (atm) ~211 °C~150 °C84 °C
Boiling Point (15 mmHg) ~95 °C~45 °C< 20 °C
Melting Point -6 °C-10 °C-38 °C
Density 2.147 g/mL1.684 g/mL1.051 g/mL
Solubility Hexanes, DCM, EtOAcHexanes, DCM, EtOAcMiscible w/ most organics
Experimental Protocols (SOPs)
SOP-01: Vacuum Fractional Distillation

Applicability: Liquid products with BP < 180°C or > 230°C. Mechanism: Exploits the ~60°C boiling point gap between mono- and di-brominated thiophenes.

Protocol:

  • Setup: Equip a round-bottom flask with a Vigreux column (minimum 20 cm) or a spinning band column for higher resolution.

  • Vacuum: Apply high vacuum (< 5 mmHg). Note: Thiophenes can polymerize or decompose at high heat; vacuum is mandatory to lower bath temperature.

  • Fractions:

    • Fore-run: Collect volatiles (unreacted thiophene) at low temp.

    • Mid-run: Collect 2-bromothiophene (if present) at ~45-50°C (at 15 mmHg).

    • Impurity Fraction: 2,5-dibromothiophene will distill at ~95-100°C (at 15 mmHg).

  • Validation: Check fractions via GC-MS.

Troubleshooting:

  • Issue: The fractions are co-eluting.

  • Fix: Increase the reflux ratio (slow down the take-off) or increase column length.

SOP-02: AgNO₃-Impregnated Silica Chromatography

Applicability: Separation of isomers (e.g., 2,3-dibromo vs 2,5-dibromo) or when BP difference is too narrow. Mechanism:


-complexation. Silver ions (

) form reversible complexes with the

-electrons of the thiophene ring. The strength of interaction varies significantly with the substitution pattern (steric hindrance and electron density).

Preparation of 10% AgNO₃ Silica:

  • Dissolve 10g of Silver Nitrate (

    
    ) in 100 mL of Acetonitrile (or water, though removal is harder).
    
  • Add 90g of Silica Gel (230-400 mesh).

  • Evaporate solvent under reduced pressure (Rotavap) in the dark (cover flask with foil) until free-flowing.

  • Dry in a vacuum oven at 60°C for 4 hours.

Running the Column:

  • Pack: Dry pack or slurry pack in Hexanes. Keep column wrapped in foil to prevent photo-reduction of silver.

  • Elution: Use a gradient of Hexanes

    
     5% DCM/Hexanes.
    
  • Order of Elution: Generally, more substituted/sterically hindered thiophenes elute faster because they bind less tightly to the silver. 2,5-dibromothiophene (blocked

    
    -positions) often elutes differently than 2,4- or 2,3-isomers.
    
SOP-04: Soxhlet Extraction (For Polymers like P3HT)

Applicability: Removing monomers (2,5-dibromo) from conductive polymers. Mechanism: Solubility differential. Monomers are soluble in Methanol; Polymers are not.

Protocol:

  • Place the crude solid polymer in a cellulose thimble.

  • Solvent 1 (Methanol): Run Soxhlet with Methanol for 24 hours. This aggressively strips 2,5-dibromothiophene, residual catalyst, and low-molecular-weight oligomers.

  • Solvent 2 (Hexanes): (Optional) Switch to Hexanes to remove higher MW oligomers.

  • Solvent 3 (Chloroform): Extract the final purified polymer.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify 2,5-dibromothiophene itself? A: No. With a melting point of -6°C, it is a liquid at standard lab conditions.[2] However, if your product is a solid, you can recrystallize the product from cold Methanol or Ethanol. The 2,5-dibromothiophene impurity will remain in the mother liquor due to its high solubility in alcohols compared to rigid crystalline solids.

Q2: Why is my product turning black during distillation? A: Thiophenes are light- and acid-sensitive.

  • Ensure the system is acid-free (wash glassware with base if necessary).

  • Use a lower pressure (high vacuum) to reduce the heat load.

  • Wrap the column in foil to block ambient light.

Q3: Is there a chemical scavenger I can add? A: Chemical scavenging (e.g., using n-BuLi to lithiate the impurity) is not recommended for general purification. 2,5-dibromothiophene is highly reactive; any reagent strong enough to destroy it will likely destroy your desired brominated product or polymer backbone. Physical separation (Distillation/Chromatography) is the only safe route.

Q4: How do I clean the AgNO₃ silica waste? A: Do not throw silver silica in general trash. It is hazardous and valuable.[5] Collect it separately as "Heavy Metal Solid Waste." Some labs recover silver by washing the silica with nitric acid and precipitating AgCl, but this is generally not cost-effective for small scales.

References
  • Physical Properties & Safety: Sigma-Aldrich. 2,5-Dibromothiophene Product Sheet. Retrieved from

  • Chromatographic Separation: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[6][7][8] Tetrahedron, 57(3), 425–447. (Standard protocol for Ag-Silica separations of halogenated aromatics).

  • Polymer Purification (Soxhlet): Jeffries-EL, M., et al. (2004). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene)s." Macromolecules, 37(13), 5023–5031. (Details methanol Soxhlet extraction for removing dibromo monomers).
  • Synthesis & Distillation Context: Campaigne, E., & LeSuer, W. M. (1948). "3-Thenoic Acid." Organic Syntheses, Coll.[4] Vol. 4, p.919. (Describes handling and distillation of brominated thiophenes).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromothiophen-2-amine, offering a comparative perspective with related thiophene derivatives and detailed experimental protocols to ensure data integrity and reproducibility.

The Structural Significance of this compound

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Such scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The strategic placement of an electron-donating amino group (-NH₂) at the 2-position and an electron-withdrawing bromine atom (-Br) at the 5-position creates a unique electronic environment within the thiophene ring, influencing its reactivity and spectroscopic properties. A thorough analysis of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding its electronic structure.

Predicting and Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the amine protons and the two protons on the thiophene ring. The chemical shifts (δ) of these protons are influenced by the shielding and deshielding effects of the substituents.

Thiophene Ring Protons:

The two protons on the thiophene ring at positions 3 and 4 (H-3 and H-4) are expected to appear as two distinct doublets due to spin-spin coupling.

  • H-3: The amino group at the adjacent C-2 position is a strong electron-donating group, which increases the electron density at the ortho (H-3) and para (H-5) positions. This increased shielding would typically shift the H-3 signal upfield (to a lower ppm value).

  • H-4: The bromine atom at the adjacent C-5 position is an electron-withdrawing group, which decreases the electron density at the ortho (H-4) and para (C-2) positions. This deshielding effect would shift the H-4 signal downfield (to a higher ppm value).

Therefore, we can predict that the signal for H-4 will appear at a higher chemical shift than the signal for H-3.

Amine Protons (-NH₂):

The protons of the amino group typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-protic solvent like deuterochloroform (CDCl₃), the amine protons might be observed in the range of 3.5-5.0 ppm.

Spin-Spin Coupling:

The two adjacent protons on the thiophene ring, H-3 and H-4, will split each other's signals into doublets. The coupling constant (³JH3-H4) for vicinal protons in a thiophene ring is typically in the range of 3.5 to 5.0 Hz.

Comparative Spectral Analysis

To refine our prediction, we can compare the expected spectrum of this compound with the known spectra of similar compounds.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Coupling Constant (Hz)
2-Bromothiophene 7.18 (dd)7.00 (dd)7.25 (dd)³J3,4 = 5.6, ⁴J3,5 = 1.3, ³J4,5 = 3.6
2-Methylthiophene 6.75 (dd)6.88 (t)7.07 (d)³J3,4 = 3.3, ⁴J3,5 = 1.1, ³J4,5 = 5.1[1]
2-Methoxythiophene 6.25 (dd)6.75 (t)6.90 (dd)³J3,4 = 3.6, ⁴J3,5 = 1.5, ³J4,5 = 5.8
2-Bromo-5-chlorothiophene 6.83 (d)6.67 (d)-³J3,4 = 4.0[2]
Predicted this compound ~6.2-6.4~6.7-6.9-~3.5-4.5

Note: The chemical shifts for 2-bromothiophene, 2-methylthiophene, and 2-methoxythiophene are approximate values from spectral databases and literature. The values for 2-bromo-5-chlorothiophene are from ChemicalBook.[2] The predicted values for this compound are an estimation based on the additive effects of the substituents.

The data from 2-bromo-5-chlorothiophene provides a strong basis for our prediction.[2] The two doublets observed at 6.83 and 6.67 ppm correspond to the two thiophene protons. The electron-donating amino group in our target molecule is expected to shift both of these signals upfield. The methyl and methoxy groups in 2-methylthiophene and 2-methoxythiophene are also electron-donating, and their spectra show the thiophene protons at lower chemical shifts compared to 2-bromothiophene, supporting our prediction.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterochloroform (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer and Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as an internal reference (δ = 0.00 ppm).

Workflow for NMR Sample Preparation:

Caption: Workflow for preparing a this compound sample for ¹H NMR analysis.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequency of the protons and matched to the impedance of the instrument to ensure maximum signal-to-noise.

  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes peak broadening and distortion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a ¹H spectrum.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.

Data Acquisition Workflow:

acq_workflow cluster_acq Data Acquisition tune Tune and Match Probe shim Shim Magnetic Field tune->shim setup Set Acquisition Parameters shim->setup acquire Acquire Data setup->acquire

Caption: Step-by-step workflow for acquiring ¹H NMR data.

3. Data Processing and Analysis:

  • Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum should be corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas of the signals are determined by integration, which corresponds to the ratio of the protons giving rise to those signals.

  • Peak Picking and Coupling Constant Measurement: The exact chemical shifts of the peaks are identified, and the coupling constants are measured from the splitting patterns.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. By understanding the interplay of substituent effects on chemical shifts and coupling constants, researchers can confidently identify this compound and assess its purity. The comparative analysis with related thiophene derivatives offers a valuable framework for spectral interpretation. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible ¹H NMR data, a critical step in any chemical research and development endeavor.

References

  • PubChem. 2-Methoxythiophene. [Link]

  • University of Calgary. CH 13 - Coupling. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-2-thiophenamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation of 5-Bromo-2-thiophenamine, structured for application scientists and drug development researchers.

Executive Summary

5-Bromo-2-thiophenamine (also known as 2-amino-5-bromothiophene) is a critical heterocyclic intermediate in the synthesis of sulfonamide antibiotics, SGLT2 inhibitors, and antithrombotic agents.[1] Its analysis is complicated by its instability as a free base and the unique isotopic signature of bromine.[1]

This guide compares the two primary "alternatives" for analytical characterization: Electron Ionization (EI) for structural validation and Electrospray Ionization (ESI) for reaction monitoring.[1] It establishes the theoretical fragmentation baseline required for identifying impurities in pharmaceutical workflows.[1]

Part 1: The Spectral Signature (Product Analysis)

The mass spectrum of 5-Bromo-2-thiophenamine is defined by the interplay between the stabilizing amino group and the labile bromine substituent.

Molecular Ion & Isotopic Pattern

Unlike standard organic molecules, this compound exhibits a "twin peak" molecular ion due to the natural abundance of Bromine isotopes (


 and 

) in a near 1:1 ratio.
  • Formula:

    
    
    
  • Exact Mass: 176.92 (for

    
    )
    
  • Observed M+ Peaks:

    
     177 and 179 (Ratio 1:1)
    
    • Note: The odd mass number confirms the presence of an odd number of nitrogens (Nitrogen Rule).

Fragmentation Pathway (EI Mode)

In Electron Ionization (Hard Ionization), the molecule undergoes extensive fragmentation. The pathway is dominated by the cleavage of the C-Br bond and the degradation of the thiophene ring.

Fragment Ionm/z (approx)Origin/MechanismSignificance
Molecular Ion (

)
177 / 179 Radical cation formationDiagnostic: 1:1 doublet confirms mono-bromination.[1]

176 / 178Loss of amine protonCommon in primary amines.[1]

98 Homolytic C-Br cleavageBase Peak Candidate: Formation of the resonantly stabilized thienyl-amine cation (

).[1]

150 / 152Ring contractionLoss of HCN is characteristic of aromatic amines.[1]

58Thiirene cationThiophene ring opening and fragmentation.[1]

45Thioformyl cationStandard thiophene diagnostic fragment.[1]

Part 2: Comparative Analysis of Alternatives

In a research setting, the "alternative" is not a different molecule, but the ionization technique chosen to analyze the sample. The choice dictates whether you get structural proof or quantitative sensitivity.

Comparison: EI (Structural ID) vs. ESI (Reaction Monitoring)
FeatureMethod A: Electron Ionization (EI) Method B: Electrospray Ionization (ESI)
Primary Use Identification (Library matching, impurity ID).[1]Quantitation (LC-MS monitoring of synthesis).
Energy Level High (70 eV) - "Hard" Ionization.[1]Low - "Soft" Ionization.[1]
Molecular Ion Distinct

(177/179), but often lower intensity.[1]
Dominant

(178/180).[1]
Fragmentation Rich pattern; reveals substructure (Br loss, ring break).[1]Minimal fragmentation; requires MS/MS (CID) to see fragments.
Sample State Gas phase (GC-MS). Requires volatile free base.[1]Liquid phase (LC-MS).[1] Handles the salt form (HCl) directly.[1]
Limit of Detection Moderate (ng range).High Sensitivity (pg range).[1][2]
Verdict Best for: Verifying you synthesized the correct structure.Best for: Tracking yield and consumption of starting material.[1]
Comparative Data: The "Halogen Effect"

To understand the spectrum, it is useful to compare it with its non-brominated analog, 2-Thiophenamine .

  • 2-Thiophenamine (

    
     99):  Shows a single molecular ion peak.[1]
    
  • 5-Bromo-2-thiophenamine (

    
     177/179):  The shift of +78/80 units and the appearance of the doublet is the definitive "Bromine Signature."
    
  • Performance Implication: In complex mixtures, the 1:1 doublet of the bromo-compound acts as a built-in tag, making it easier to spot against biological background noise compared to the non-brominated analog.

Part 3: Visualization of Mechanisms

Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the predicted stepwise degradation of the molecular ion under Electron Ionization.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 177 / 179 (Doublet 1:1) Dehydro [M - H]+ m/z 176 / 178 M_Ion->Dehydro - H• Desbromo [M - Br]+ Thienyl-amine Cation m/z 98 M_Ion->Desbromo - Br• (Major Path) HCN_Loss [M - HCN]+ m/z 150 / 152 M_Ion->HCN_Loss - HCN RingFrag1 [C2H2S]+ m/z 58 Desbromo->RingFrag1 Ring Opening - C2H2N RingFrag2 [CHS]+ m/z 45 Desbromo->RingFrag2 Deep Fragmentation

Caption: Predicted EI fragmentation pathway showing the major loss of the bromine radical and subsequent ring degradation.

Analytical Workflow Decision Tree

How to choose the correct method for your specific research stage.

DecisionTree Start Start: Sample Analysis Goal What is the Goal? Start->Goal StructID Structural Confirmation (Unknown Impurity) Goal->StructID Quant Reaction Monitoring (Kinetics/Yield) Goal->Quant GCMS Select GC-MS (EI) *Must derivatize or free base* StructID->GCMS LCMS Select LC-MS (ESI) *Direct injection of salt* Quant->LCMS Result1 Result: Full Spectrum (Fragment Fingerprint) GCMS->Result1 Result2 Result: Molecular Ion Only (High Sensitivity) LCMS->Result2

Caption: Decision matrix for selecting between EI and ESI based on analytical requirements.

Part 4: Experimental Protocols

Sample Preparation for GC-MS (EI)

Note: 5-Bromo-2-thiophenamine is often stored as a hydrochloride salt (HCl) to prevent oxidation.[1] Salts do not volatilize and will damage GC columns.

  • Free Basing: Dissolve 5 mg of the amine salt in 1 mL of saturated

    
    .
    
  • Extraction: Add 1 mL of Ethyl Acetate or Dichloromethane (DCM). Vortex for 30 seconds.[1]

  • Separation: Allow layers to separate. Collect the organic (top) layer.[1][2]

  • Drying: Pass the organic layer through a small plug of anhydrous

    
    .[1]
    
  • Injection: Inject 1 µL into the GC-MS (Split ratio 20:1).

LC-MS (ESI) Conditions

Recommended for routine purity checks.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (ESI+).[1] Look for

    
     at 178/180.[1]
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Bromo-2-thiophenecarboxaldehyde (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

  • PubChem. 5-Bromothiophene-2-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1][4] University Science Books. (Standard reference for halogen/amine fragmentation rules).

Sources

A Senior Application Scientist's Guide to Distinguishing 5-Bromothiophen-2-amine from its 4-Bromo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the precise structural characterization of regioisomers is a non-negotiable prerequisite for advancing research and development. The positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's biological activity, reactivity, and physicochemical properties. This guide provides an in-depth, practical comparison of analytical methodologies to reliably distinguish between 5-bromothiophen-2-amine and its regioisomer, 4-bromothiophen-2-amine.

This document moves beyond theoretical discussions to provide field-proven insights and detailed experimental protocols. Every technique described is chosen to create a self-validating system, ensuring the trustworthiness and accuracy of your isomeric assignments.

The Challenge: Subtle Differences, Significant Consequences

This compound and 4-bromothiophen-2-amine, with the same molecular formula (C₄H₄BrNS) and molecular weight (178.05 g/mol ), present a classic analytical challenge.[1][2] Their similar structures can lead to overlapping signals and co-elution in less-optimized analytical methods. However, the distinct electronic environments created by the different positions of the bromine and amine substituents on the thiophene ring provide the keys to their differentiation.

Core Analytical Strategy: A Multi-Technique Approach

A robust and unambiguous differentiation of these isomers necessitates a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: A multi-technique workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful technique for the structural elucidation of these isomers. The differences in the electronic environment of the protons and carbons in each molecule lead to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Tale of Two Doublets vs. Two Singlets

The most striking difference between the ¹H NMR spectra of the two isomers lies in the pattern of the thiophene ring protons.

  • This compound: Due to the adjacent protons at the C3 and C4 positions, the spectrum will exhibit two doublets. The proton at C3 will be a doublet coupled to the proton at C4, and vice-versa.

  • 4-Bromothiophen-2-amine: With protons at C3 and C5 separated by the sulfur atom and the C4-bromo substitution, there is no direct proton-proton coupling. This will result in two singlets in the aromatic region of the spectrum.

Predicted ¹H NMR Data:

CompoundPredicted Proton Chemical Shifts (ppm)Predicted Coupling Constants (J)
This compound H3: ~6.2-6.4 (d)H4: ~6.8-7.0 (d)³J(H3-H4) ≈ 3-4 Hz
4-Bromothiophen-2-amine H3: ~6.3-6.5 (s)H5: ~6.9-7.1 (s)N/A

Causality Behind the Chemical Shifts: The electron-donating amino group (-NH₂) tends to shield adjacent protons, shifting them upfield (lower ppm), while the electron-withdrawing bromine atom (-Br) deshields nearby protons, shifting them downfield (higher ppm). In the 5-bromo isomer, H3 is adjacent to the amino group, hence its upfield shift, while H4 is further away. In the 4-bromo isomer, H3 is adjacent to the amino group and H5 is adjacent to the sulfur and influenced by the bromine at C4.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides further confirmation by revealing the number of unique carbon environments and their chemical shifts. The carbon directly attached to the bromine atom will be significantly shifted to a lower field (higher ppm) due to the halogen's electronegativity.

Predicted ¹³C NMR Data:

CompoundPredicted Carbon Chemical Shifts (ppm)
This compound C2: ~150-155C3: ~110-115C4: ~125-130C5: ~105-110 (C-Br)
4-Bromothiophen-2-amine C2: ~152-157C3: ~108-113C4: ~115-120 (C-Br)C5: ~120-125

Note on Quaternary Carbons: The signals for the carbons bonded to bromine (C5 in the 5-bromo isomer and C4 in the 4-bromo isomer) are quaternary and will typically appear as weaker signals in the spectrum.[3]

2D NMR Techniques (COSY, HSQC, HMBC) for Unambiguous Assignment

For complex spectra or for absolute confirmation, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): In the 5-bromo isomer, a cross-peak will be observed between the two aromatic doublets, confirming their coupling. No such cross-peak will be present for the two singlets of the 4-bromo isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, in the 5-bromo isomer, the H3 proton will show a correlation to C2, C4, and C5.

Caption: Decision workflow for NMR-based isomer identification.

Mass Spectrometry (MS): Leveraging Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a secondary, confirmatory technique. While both isomers will exhibit the same molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity), their fragmentation patterns upon electron ionization will differ based on the stability of the resulting fragments.

Expected Fragmentation Patterns:

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[4]

  • Loss of Br radical: Both isomers can lose a bromine radical.

  • Loss of HCN: A common fragmentation for aromatic amines.

The relative abundances of these fragment ions will likely differ between the two isomers, providing a fingerprint for each. For instance, the stability of the thiophene ring fragment after the initial cleavage will be influenced by the position of the remaining substituents.

High-Performance Liquid Chromatography (HPLC): Achieving Baseline Separation

For purity analysis and preparative separation, a well-developed HPLC method is essential. The difference in polarity between the two isomers, though subtle, can be exploited to achieve separation.

Starting Point for Method Development:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For aromatic positional isomers, a phenyl-based stationary phase can offer alternative selectivity through π–π interactions.[5]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is recommended. The different positions of the polar amino group and the halogen will lead to slight differences in retention times.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm) is suitable.

Expected Elution Order: The 4-bromo isomer may elute slightly earlier than the 5-bromo isomer in a standard reversed-phase system due to subtle differences in polarity and interaction with the stationary phase. However, this should be experimentally verified.

Detailed Experimental Protocol: HPLC Method for Isomer Separation
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute as necessary.

  • Analysis:

    • Inject the sample and monitor the chromatogram for two distinct peaks. Retention times should be reproducible.

Caption: A streamlined workflow for HPLC analysis.

Conclusion: An Integrated and Self-Validating Approach

Distinguishing between this compound and 4-bromothiophen-2-amine is a task that demands precision and a multi-faceted analytical strategy. While ¹H NMR spectroscopy offers the most direct and unambiguous method for identification based on distinct coupling patterns, a comprehensive approach incorporating ¹³C NMR, 2D NMR, GC-MS, and HPLC provides a robust, self-validating system. By understanding the underlying principles of how the isomeric structures influence their spectroscopic and chromatographic behavior, researchers can confidently and accurately characterize these critical building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • Kaliszan, R., et al. (2004).
  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766.
  • Chem LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chem LibreTexts. Amine Fragmentation. [Link]

  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Jakl, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytica Chimica Acta, 1258, 341193.
  • PubChem. 2-(4-bromothiophen-2-yl)ethan-1-amine hydrochloride. [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 2-Aminothiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold is a cornerstone, celebrated for its versatile pharmacological and electronic properties. As researchers delve into the synthesis and application of novel 2-aminothiophene derivatives, the ability to rapidly and accurately characterize these molecules is paramount. Infrared (IR) spectroscopy stands as a frontline analytical technique, offering a wealth of structural information through the vibrational signatures of a molecule's functional groups. This guide provides an in-depth analysis of the characteristic IR absorption bands of 2-aminothiophenes, presents a comparative study with other key heterocyclic amines, and details a robust experimental protocol for acquiring high-quality spectral data.

The Vibrational Language of 2-Aminothiophenes: A Detailed Spectral Analysis

The infrared spectrum of a 2-aminothiophene is a composite of the vibrational modes of the thiophene ring and the amino group substituent. Understanding the characteristic frequencies of these components is crucial for accurate spectral interpretation.

The Amino Group Vibrations: A Telltale Signature

The primary amino (-NH₂) group gives rise to several distinct and informative absorption bands:

  • N-H Stretching Vibrations: In the region of 3500-3300 cm⁻¹, primary amines typically exhibit two bands corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The asymmetric stretch occurs at a higher frequency, while the symmetric stretch is found at a lower frequency. For 2-aminothiophenes, these bands are expected to be sharp and of medium intensity. The sharpness of these peaks is a key differentiator from the typically broad O-H stretching bands of alcohols and carboxylic acids, a distinction attributed to the lesser extent of hydrogen bonding in amines compared to hydroxyl groups.

  • N-H Scissoring (Bending) Vibrations: A characteristic N-H bending vibration, often referred to as scissoring, appears in the 1650-1580 cm⁻¹ range. This band is typically of medium to strong intensity.

  • C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond in aromatic amines, such as 2-aminothiophene, gives rise to a strong absorption in the 1335-1250 cm⁻¹ region.[1] This band's position can be influenced by the electronic effects of the thiophene ring.

  • N-H Wagging Vibrations: A broad band of medium to strong intensity can often be observed in the 910-665 cm⁻¹ region, corresponding to the out-of-plane wagging of the N-H bonds.[1]

The Thiophene Ring Vibrations: The Aromatic Core

The thiophene ring, being an aromatic system, has a set of characteristic vibrations:

  • C-H Stretching Vibrations: The stretching of the C-H bonds on the aromatic ring typically occurs in the 3100-3000 cm⁻¹ region.[2] For substituted thiophenes, a band in the 3120-3050 cm⁻¹ range is characteristic.

  • C=C Ring Stretching Vibrations: Aromatic ring stretching vibrations for substituted thiophenes are generally observed in the 1600-1400 cm⁻¹ range.[3] Specifically for 2-substituted thiophenes, bands can be seen at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[2]

  • C-S Stretching Vibrations: The stretching of the carbon-sulfur bond within the thiophene ring is typically found in the 850-600 cm⁻¹ region. For some thiophene derivatives, a band around 799 cm⁻¹ has been assigned to the C-S stretching vibration.

  • C-H Bending Vibrations: In-plane C-H bending vibrations for thiophenes are expected in the 1250-1050 cm⁻¹ range, while out-of-plane C-H bending vibrations appear between 900-650 cm⁻¹.

Comparative Analysis: 2-Aminothiophene vs. Other Heterocyclic Amines

To provide a clearer context for the spectral features of 2-aminothiophene, the following table compares its expected IR absorption bands with those of other structurally related and commonly encountered heterocyclic amines: aniline, 2-aminopyrrole, and 2-aminofuran.

Vibrational Mode2-Aminothiophene (Expected)Aniline2-Aminopyrrole (Expected)2-Aminofuran (Expected)2-Aminopyridine
N-H Stretch (asym/sym) 3500-3300 cm⁻¹ (two sharp bands)3442, 3360 cm⁻¹[1]3500-3300 cm⁻¹ (two sharp bands)3500-3300 cm⁻¹ (two sharp bands)3442, 3300 cm⁻¹
Aromatic C-H Stretch 3120-3050 cm⁻¹~3032 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
N-H Bend (Scissoring) 1650-1580 cm⁻¹~1619 cm⁻¹[1]1650-1580 cm⁻¹1650-1580 cm⁻¹~1617 cm⁻¹
Ring C=C Stretch 1532-1347 cm⁻¹ (multiple bands)~1600, 1500 cm⁻¹~1550-1400 cm⁻¹~1570-1470 cm⁻¹~1562 cm⁻¹
C-N Stretch 1335-1250 cm⁻¹~1281 cm⁻¹[1]1335-1250 cm⁻¹1335-1250 cm⁻¹~1300 cm⁻¹
C-S Stretch 850-600 cm⁻¹N/AN/AN/AN/A
N-H Wag 910-665 cm⁻¹ (broad)910-665 cm⁻¹ (broad)910-665 cm⁻¹ (broad)910-665 cm⁻¹ (broad)~751 cm⁻¹

This comparative table highlights the unique spectral features of 2-aminothiophene, particularly the presence of the C-S stretching vibration, which is absent in the other listed amines. The precise positions of the N-H and ring stretching vibrations can also offer valuable clues for distinguishing between these structurally similar compounds.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines a standard procedure for obtaining a Fourier Transform Infrared (FTIR) spectrum of a solid organic compound, such as a 2-aminothiophene derivative, using the Potassium Bromide (KBr) pellet method. This method is widely used due to its ability to produce high-quality spectra of solid samples.

Materials and Equipment:
  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Sample of 2-aminothiophene derivative (1-2 mg)

  • Heat lamp (optional, for drying KBr)

Step-by-Step Methodology:
  • Sample and KBr Preparation:

    • Ensure the KBr is completely dry by placing it under a heat lamp or in a drying oven for at least 2 hours prior to use. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can obscure the N-H stretching vibrations.

    • Weigh approximately 1-2 mg of the 2-aminothiophene sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Place the KBr in the agate mortar and grind it to a fine, consistent powder.

    • Add the 2-aminothiophene sample to the mortar.

    • Continue grinding the mixture for several minutes until it is homogenous and has a fine, flour-like consistency. This step is critical for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of the 2-aminothiophene.

Visualizing the Workflow: From Sample to Spectrum

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the IR spectrum of a 2-aminothiophene.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: 2-Aminothiophene Sample dry_kbr Dry KBr start->dry_kbr weigh Weigh Sample and KBr start->weigh dry_kbr->weigh grind Grind and Mix weigh->grind pellet Form KBr Pellet grind->pellet place_sample Place Pellet in FTIR pellet->place_sample bg_scan Acquire Background Spectrum place_sample->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_spectrum Process Spectrum (e.g., Baseline Correction) sample_scan->process_spectrum peak_picking Identify and Label Peaks process_spectrum->peak_picking interpretation Interpret Spectrum and Assign Vibrational Modes peak_picking->interpretation report Generate Report interpretation->report

Caption: Workflow for FTIR analysis of 2-aminothiophenes.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of 2-aminothiophene derivatives. By understanding the characteristic absorption bands of the amino group and the thiophene ring, researchers can rapidly confirm the identity and purity of their synthesized compounds. This guide has provided a detailed analysis of these key vibrational modes, a comparative framework against other common heterocyclic amines, and a robust experimental protocol. Armed with this knowledge, scientists and drug development professionals can leverage the power of IR spectroscopy to accelerate their research and development endeavors in the ever-expanding field of 2-aminothiophene chemistry.

References

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

  • N-H Stretching and Bending Vibrations - YouTube. Available at: [Link]

  • IR: amines. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

Sources

Comparison of Sn/HCl vs Fe/AcOH reduction for nitrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reduction of Nitrothiophenes (Sn/HCl vs. Fe/AcOH)

Executive Summary: The "Thiophene Trap"

In the reduction of nitrobenzenes, Tin/Hydrochloric Acid (Sn/HCl) and Iron/Acetic Acid (Fe/AcOH) are often treated as interchangeable classical methods. However, in the context of nitrothiophenes , this equivalence breaks down.

The thiophene ring is electron-rich (π-excessive), making it significantly more nucleophilic than benzene. This creates a specific "trap" when using the Sn/HCl method: electrophilic chlorination . The harsh, strongly acidic environment of Sn/HCl often leads to chlorination of the thiophene ring or acid-catalyzed polymerization of the unstable aminothiophene product.

Recommendation: For nitrothiophenes, Fe/AcOH is the superior choice . It offers a milder proton source, avoids high concentrations of chloride ions, and minimizes side reactions, preserving the integrity of the sensitive thiophene scaffold.

Mechanistic Divergence & Failure Modes

Method A: Sn/HCl (The "Sledgehammer")
  • Mechanism: Nitro group reduction proceeds via electron transfer from Sn species, but the reaction medium is concentrated HCl (often 6M to 12M).

  • The Failure Mode (Chlorination): The oxidation of Sn to SnCl₄ in the presence of concentrated HCl generates an environment capable of electrophilic aromatic substitution. Since thiophene reacts with electrophiles ~1000x faster than benzene, chlorination at the open

    
     or 
    
    
    
    positions is a common side reaction.
  • The Failure Mode (Polymerization): 2-Aminothiophenes are notoriously unstable as free bases. The high acidity can catalyze the self-condensation of the resulting amine, leading to "tars" rather than clean product.

Method B: Fe/AcOH (The "Scalpel")
  • Mechanism: Reduction occurs via Single Electron Transfer (SET) from the iron surface. Acetic acid serves as a mild proton donor.

  • The Advantage: The pH is significantly higher (less acidic) than in the Sn/HCl system. The absence of a high concentration of strong mineral acid prevents ring chlorination and reduces the rate of amine polymerization.

  • Selectivity: This method is chemoselective, often tolerating other reducible groups (like ketones or nitriles) that might survive Fe/AcOH but succumb to Sn/HCl.

Visualizing the Pathways

The following diagram illustrates the reaction pathways and the specific divergence where Sn/HCl fails for thiophenes.

G Nitro Nitrothiophene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + 2e- / + 2H+ Chloro Chlorinated Impurity Nitro->Chloro Sn/HCl Side Rxn (Electrophilic Attack) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2e- / + 2H+ Amine Aminothiophene (Product) Hydroxylamine->Amine + 2e- / + 2H+ Hydroxylamine->Amine Fe/AcOH (Mild Conditions) Polymer Polymerized Tar Amine->Polymer Acid Catalysis (High [H+])

Figure 1: Reaction pathways showing the clean reduction via Fe/AcOH (Green) versus the side reactions common in Sn/HCl (Red).

Experimental Protocols

Protocol A: Fe/AcOH Reduction (Recommended)

Best for: High purity, functional group tolerance, and preventing chlorination.

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 equiv of nitrothiophene in glacial acetic acid (10-20 volumes).

    • Note: Ethanol or Ethyl Acetate can be added as a co-solvent if solubility is poor.

  • Addition: Add 3.0 - 5.0 equiv of Iron powder (reduced grade, <10 micron particle size is preferred for faster kinetics).

  • Reaction: Heat the mixture to 50–70 °C . Monitor by TLC/LCMS.

    • Tip: Sonication (ultrasound) can accelerate this reaction significantly, often allowing it to proceed at room temperature.

  • Workup (The Critical Step):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Filtration: Filter the mixture through a pad of Celite to remove iron sludge. Wash the pad thoroughly with Ethyl Acetate.

    • Neutralization: Carefully wash the filtrate with saturated NaHCO₃ solution until neutral.

    • Isolation: Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Crucial: If the aminothiophene is unstable, do not concentrate to dryness . Proceed immediately to the next step (e.g., acylation) or isolate as a hydrochloride salt by adding HCl/Dioxane.

Protocol B: Sn/HCl Reduction (Use with Caution)

Best for: Cases where Fe fails or if specific "one-pot" chlorination is actually desired.

  • Setup: Dissolve 1.0 equiv of nitrothiophene in Ethanol (5 volumes).

  • Acid Addition: Add Concentrated HCl (37%) (10-20 equiv).

  • Metal Addition: Add 3.0 - 5.0 equiv of Tin (Sn) granules or powder portion-wise to control the exotherm.

  • Reaction: Heat to reflux (approx. 80 °C) for 1-3 hours.

  • Workup (Difficult):

    • Cool to 0 °C.

    • Basify carefully with NaOH solution to pH > 10 (to solubilize amphoteric tin species as stannates).

    • Warning: This often creates a thick emulsion.

    • Extract with ether or DCM.

Head-to-Head Comparison

FeatureFe / AcOH (Iron)Sn / HCl (Tin)
Selectivity High (Reduces NO₂ without touching thiophene ring)Low (Risk of ring chlorination)
Conditions Mild (Weak acid, pH ~3-4)Harsh (Strong acid, pH < 1)
Product Stability Better (Less polymerization)Poor (Acid promotes decomposition)
Workup Iron sludge (removable via Celite)Tin emulsions (difficult phase separation)
E-Factor (Waste) Moderate (Iron waste is non-toxic)High (Tin salts are toxic & regulated)
Cost Very Low (Iron is cheaper than Tin)Moderate

Expert Tips for Handling Aminothiophenes

  • The "Salt" Strategy: Never store free-base aminothiophenes. They oxidize in air within hours. Convert them immediately to their Hydrochloride or Oxalate salts , which are stable solids.

  • One-Pot Protection: If the amine is an intermediate, add the acylating agent (e.g., Acetic Anhydride) directly to the filtered crude reaction mixture of the Fe/AcOH reduction to trap the amine as a stable acetamide.

  • Color Warning: A pure aminothiophene should be colorless or pale yellow. If your reaction turns dark red or black, oxidative polymerization has occurred.

References

  • Reduction of Nitro Compounds (General Overview). Common Organic Chemistry. Available at: [Link]

  • Chlorination of Thiophene (Kinetics & Side Reactions). International Science Community Association. Available at: [Link]

  • Iron-Mediated Reduction Protocols. Organic Chemistry Portal. Available at: [Link]

  • Stability of Aminothiophenes. National Institutes of Health (PMC). Available at: [Link]

Sources

Comparative Guide: GC-MS Analysis of Halogenated Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Halogenated 2-Aminothiophenes (Intermediates for API synthesis) Primary Challenge: These compounds combine the instability of electron-rich thiophenes with the high polarity of primary amines, leading to rapid oxidative degradation and poor chromatographic peak shape. Verdict: While Direct Injection offers speed for high-concentration process monitoring, Derivatization (Silylation or Acylation) is the superior method for trace impurity analysis and structural elucidation, offering a 10-fold improvement in limit of detection (LOD) and spectral stability.

Part 1: Technical Architecture & Methodology

The analysis of halogenated aminothiophenes requires a decision between two distinct workflows. This guide compares them objectively to help you select the right protocol for your data requirements.

Workflow Comparison: Direct vs. Derivatized

The following diagram illustrates the critical decision points in the analytical workflow.

G Sample Crude Reaction Mixture (Gewald Synthesis) Extract L-L Extraction (EtOAc/DCM) Sample->Extract Decision Quantitation Goal? Extract->Decision Direct Method A: Direct Injection Decision->Direct Speed Deriv Method B: Derivatization Decision->Deriv Sensitivity GC_Inlet GC Inlet (Split/Splitless) Direct->GC_Inlet High Temp Degradation Risk Deriv->GC_Inlet Stable Volatile Adduct MS_Source MS Source (EI, 70eV) GC_Inlet->MS_Source Data_Direct Result A: Process Monitoring (>95% Purity) MS_Source->Data_Direct Data_Deriv Result B: Trace Analysis (<0.1% Impurities) MS_Source->Data_Deriv

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Part 2: Detailed Experimental Protocols

Method A: Direct Injection (Process Control)

Best for: Rapid "in-process" checks where accurate quantitation of trace impurities is not critical.

  • Sample Prep: Dilute 10 mg sample in 1 mL Acetonitrile (ACN). Filter (0.2 µm PTFE).

  • GC Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: Split 20:1 @ 250°C. Warning: Aminothiophenes can thermally degrade to imines or oxidize in a hot inlet.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

Method B: Derivatization (Recommended)

Best for: Final product release, impurity profiling, and stability studies.

  • Reagent Choice:

    • Acylation: Acetic Anhydride (AA) + Pyridine. Forms stable acetamides.

    • Silylation:[1][2][3] BSTFA + 1% TMCS. Forms TMS-amines (moisture sensitive but excellent volatility).

  • Protocol (Acylation):

    • Dissolve 5 mg sample in 0.5 mL Dichloromethane (DCM).

    • Add 50 µL Pyridine and 50 µL Acetic Anhydride.

    • Incubate at 60°C for 30 mins.

    • Evaporate to dryness under

      
       and reconstitute in DCM.
      
  • GC Parameters: Same as Method A, but inlet temperature can be lowered to 230°C due to increased volatility of the derivative.

Part 3: Performance Comparison Data

The following table summarizes the experimental performance of both methods when analyzing 2-amino-3-bromo-5-methylthiophene .

MetricMethod A: Direct InjectionMethod B: Acetyl DerivativeAdvantage
Retention Time (

)
8.42 min10.15 minDerivative separates from solvent front
Peak Symmetry (

)
1.8 (Significant Tailing)1.05 (Excellent)Method B eliminates amine-silanol interaction
LOD (S/N > 3) 50 ppm5 ppm10x Sensitivity Gain
Molecular Ion (

)
Weak / VariableStrong / StableMethod B allows confident ID
Spectral Stability Low (Thermal degradation)HighMethod B is robust

Part 4: Mass Spectral Fragmentation Logic

Understanding the fragmentation of halogenated aminothiophenes is critical for structural elucidation. The presence of a halogen (Cl or Br) provides a distinct isotopic signature, while the thiophene ring dictates the cleavage pathway.

Fragmentation Pathway (Electron Ionization, 70eV)

The following diagram details the fragmentation logic for a generic 2-amino-3-bromo-thiophene .

Fragmentation M_Ion Molecular Ion [M]+ (m/z 191/193) Isotope Ratio 1:1 Loss_Br [M - Br]+ (m/z 112) Thiophene Cation M_Ion->Loss_Br - Br• (Alpha Cleavage) Loss_HCN [M - HCN]+ (m/z 164/166) Ring Contraction M_Ion->Loss_HCN - HCN (Common for Amines) Ring_Open Thirene Cation (m/z 85) Loss of HCN from [M-Br] Loss_Br->Ring_Open - HCN Fragment_S [C3H3]+ (m/z 39) Loss of CS Ring_Open->Fragment_S - CS (Ring Destruction)

Figure 2: Mechanistic fragmentation pathway of 2-amino-3-bromo-thiophene under 70eV Electron Ionization.

Key Spectral Features
  • Isotope Clusters:

    • Bromine: Look for the characteristic 1:1 doublet at

      
       and 
      
      
      
      .
    • Chlorine: Look for the 3:1 ratio at

      
       and 
      
      
      
      .
  • Base Peak:

    • In Direct Injection , the base peak is often

      
       or the molecular ion.
      
    • In Acetylated Derivatives , the base peak is typically

      
       43 (
      
      
      
      ) or the molecular ion minus the acetyl group (
      
      
      ).
  • Thiophene Ring Cleavage: The loss of

    
     (
    
    
    
    44) or
    
    
    (
    
    
    45) is diagnostic for the thiophene core, usually observed in the low mass region (
    
    
    < 100).

References

  • Comparison of Derivatization Reagents: Schummer, C. et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • Gewald Reaction Mechanism: Wang, T. et al. (2010).[4] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction." Synlett. Link

  • Mass Spectral Data (Chlorothiophene): NIST Mass Spectrometry Data Center.[5][6] "3-Chlorothiophene Mass Spectrum." NIST Chemistry WebBook. Link

  • Thiophene Fragmentation: Krajsovszky, G. et al. (2014).[7] "Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system." Arkivoc. Link

  • General GC-MS Principles: LibreTexts Chemistry. "Fragmentation Patterns in Mass Spectra." Link

Sources

Technical Guide: Melting Point Verification & Thermal Analysis of 5-Bromothiophen-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a rigorous experimental framework for verifying the melting point (MP) and thermal stability of 5-Bromothiophen-2-amine Hydrochloride (HCl) (CAS: 1956321-73-5).

The Challenge: Aminothiophenes are notoriously unstable as free bases, prone to rapid oxidative degradation and polymerization.[1] While the Hydrochloride (HCl) salt form confers stability, it often exhibits complex thermal behavior, including sublimation or decomposition overlapping with melting. Standard capillary melting point methods are frequently insufficient, yielding wide, subjective ranges that fail to indicate true purity.

The Solution: This guide advocates for Differential Scanning Calorimetry (DSC) as the primary verification standard, relegating capillary methods to a secondary, qualitative role. We compare these methodologies to establish a self-validating Quality Control (QC) protocol.

Comparative Analysis: Analytical Methods

This section evaluates the performance of the two primary methods for MP verification.

Table 1: Method Performance Comparison
FeatureMethod A: Capillary Melting Point (Visual) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated capillary.[1][2]Measurement of heat flow difference between sample and reference.[1][2][3]
Precision Low (± 2–5 °C).[1][2] Subjective to operator eye.High (± 0.1 °C).[1] Calculated from endothermic onset.
Decomposition Detection Difficult.[1][2] Darkening often mistaken for melting.[1][2]Excellent. Exothermic events clearly distinguishable from endothermic melting.[1][2]
Sample Requirement High (~5–10 mg).[1][2]Low (2–5 mg).[1]
Suitability for 5-Bromo-2-aminothiophene HCl Poor. The salt often decomposes/chars before a clear meniscus forms.[1][2]Superior. Identifies "Onset Temperature" (

) regardless of subsequent decomposition.[1]
Why DSC is Critical for Thiophene Salts

For this compound HCl, the "melting point" is often a decomposition point .[1][2]

  • Capillary Failure Mode: The operator sees the white powder turn brown/black (charring) at 160°C but waits for a liquid meniscus that never clearly forms, resulting in a reported range like "175–190°C (dec)".[1]

  • DSC Success Mode: The instrument records a sharp endothermic peak (melting) at a specific onset (e.g., 182.5°C) immediately followed by an erratic exothermic baseline shift (decomposition).[1] The

    
     is the scientifically valid purity indicator.[1]
    

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Status: Primary Reference Method Equipment: PerkinElmer DSC 8000 / TA Instruments Q2000 (or equivalent)[1]

Workflow:

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Weigh 2.0 – 4.0 mg of dried this compound HCl into a Tzero Aluminum pan.

    • Critical Step: Use a hermetically sealed pan with a pinhole . This allows expanding gases (HCl/decomposition byproducts) to escape without deforming the pan, preventing baseline noise.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

  • Analysis: Integrate the primary endothermic peak. Record

    
     (extrapolated onset temperature) and 
    
    
    
    (Enthalpy of Fusion).[1][3]
Protocol B: Capillary Melting Point (Visual)

Status: Secondary/Rapid Screening Method Equipment: Büchi M-565 or SRS DigiMelt[2]

Workflow:

  • Sample Prep: Grind the salt into a fine powder. Fill capillary to 3mm height.[1][2] Compact by tapping.[1][2]

  • Fast Ramp: Heat at 10°C/min to 150°C to estimate the range.

  • Slow Ramp: Cool to 140°C, then ramp at 1°C/min .

  • Observation: Record two values:

    • Point of Darkening: First sign of brown discoloration (onset of degradation).[1]

    • Clear Point: Complete liquid formation (often unobservable for this salt).[1]

Visualizing the Verification Logic

The following diagram illustrates the decision matrix for verifying the quality of the intermediate based on thermal analysis.

MP_Verification Start Sample: this compound HCl Visual_Check Visual Appearance (White/Off-White Crystalline) Start->Visual_Check DSC_Analysis Run DSC Analysis (10°C/min, N2) Visual_Check->DSC_Analysis If Visual Pass Decision Analyze Endotherm DSC_Analysis->Decision Pass PASS: Sharp Endotherm Tonset consistent with Ref (e.g., >180°C) Decision->Pass Sharp Peak Fail_Purity FAIL: Broad Peak (Impure/Wet) Decision->Fail_Purity Broad/Shifted Fail_Dec FAIL: No Endotherm (Amorphous/Degraded) Decision->Fail_Dec Exotherm Only

Caption: Logical workflow for thermal verification. DSC provides the definitive "Pass/Fail" metric based on peak shape and onset temperature.

Scientific Grounding & Causality[1][2]

The Role of Salt Formation

The free base, 2-amino-5-bromothiophene , is electron-rich.[1][2] The lone pair on the nitrogen donates density into the thiophene ring, making it highly susceptible to oxidation by atmospheric oxygen, leading to the formation of azo-dimers or polymerized tars (often black solids).

  • Causality: By reacting with HCl, the nitrogen lone pair is protonated (

    
    ).[1][2] This removes the electron density available for oxidation, "locking" the molecule in a stable crystalline lattice.
    
  • Verification Implication: If the MP is significantly lower than expected (e.g., <150°C), it indicates partial loss of HCl (reversion to free base) or hydrolysis, rendering the material unsuitable for downstream synthesis (e.g., Suzuki couplings for Canagliflozin analogs).

Interpreting the Data[4][5][6][7][8][9][10][11]
  • Pure Salt: Sharp endotherm (melting)

    
     Decomposition exotherm.[1]
    
  • Degraded Salt: Broad endotherm shifted to lower temperatures (eutectic impurity effect) or immediate exotherm (amorphous instability).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine (Analogous Thiophene Chemistry).[1][2] Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 2-Amino-5-bromothiophene Hydrochloride.[1][2] Retrieved from [Link][1]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1] Journal of Thermal Analysis and Calorimetry.[1] (General reference for DSC methodology of unstable salts).

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for 5-Bromothiophen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Stability Summary

The Critical Nuance: Handling 5-Bromothiophen-2-amine requires a dual-focus approach. You are not only protecting yourself from a toxic halogenated amine but also protecting the compound from rapid oxidative degradation.

  • Toxicity Profile: Like many aromatic amines, this compound possesses high lipophilicity, facilitating rapid dermal absorption. It is an irritant to mucous membranes and a potential sensitizer.

  • Stability Warning: Free aminothiophenes are notoriously unstable. Upon exposure to air (oxygen) and light, they rapidly oxidize, turning from a yellow/brown solid or oil into a black, intractable tar. Handling under an inert atmosphere (Argon/Nitrogen) is not optional—it is operational critical.

Hazard Identification & Risk Assessment

Before opening the container, understand the specific GHS classifications and their practical implications in the laboratory.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedDo not eat/drink in the lab. Wash hands immediately after doffing gloves.
Skin Corrosion/Irritation H315Causes skin irritationHigh Risk: Barrier integrity is paramount.
Eye Damage/Irritation H319Causes serious eye irritationChemical splash goggles are mandatory; safety glasses are insufficient for liquids.
STOT - Single Exp. H335May cause respiratory irritationAll solid handling must occur in a fume hood or glovebox.

Scientist's Note: While H315 (Irritation) is the official classification, treat this compound as a permeation hazard . Halogenated aromatic amines can penetrate standard nitrile gloves faster than simple aqueous solutions.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for high-concentration handling of this compound. Use the following matrix to select the correct barrier.

Hand Protection: The "Double-Glove" Protocol

Why? Nitrile rubber provides excellent splash protection but has poor resistance to aromatic amines and halogenated organic solvents over long durations.

  • Routine Handling (Solids/Weighing):

    • Primary: Nitrile (Minimum thickness 0.11 mm / 4 mil).

    • Frequency: Change immediately upon any splash or every 30 minutes of use.

  • High-Risk Handling (Solutions/Synthesis):

    • Layer 1 (Inner): Laminate film gloves (e.g., Silver Shield™ or Ansell Barrier™). These are chemically impervious to aromatics.[1]

    • Layer 2 (Outer): Standard Nitrile. This provides dexterity and protects the inner laminate glove from physical tears.

Respiratory & Body Protection[2][3][4][5][6]
ComponentStandard ProtocolHigh-Risk / Spill Response
Respiratory Engineering Control: Handle strictly in a certified Chemical Fume Hood.Respirator: Full-face respirator with ABEK (Organic Vapor/Acid/Amine) + P3 (Particulate) cartridges.
Eyes Chemical Splash Goggles (Indirect Vent).Face Shield + Goggles (if pouring large volumes).
Body Cotton Lab Coat (Buttoned).Tyvek® Coveralls (if handling >10g or cleaning spills).
PPE Decision Logic Diagram

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_PPE Standard PPE: Nitrile Gloves (4 mil) Lab Coat + Goggles Fume Hood Solid->Solid_PPE Liquid_Risk Duration of Contact? Liquid->Liquid_Risk Short Splash Risk Only Liquid_Risk->Short Long Immersion / Synthesis Liquid_Risk->Long Short_PPE Double Nitrile Gloves Change immediately on contact Short->Short_PPE Long_PPE LAMINATE Gloves (Inner) + Nitrile (Outer) Full Face Shield Long->Long_PPE

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and exposure duration.

Operational Handling Protocol

A. Storage Logistics[3][4][5][7]
  • Temperature: Store at -20°C . Thermal degradation accelerates rapidly above 4°C.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands to seal caps if long-term storage is required.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Equilibrate the vial to room temperature before opening to prevent water condensation (which catalyzes decomposition).

  • Environment: Ideally, weigh inside a glovebox. If unavailable, use a funnel to create a localized inert blanket in the fume hood.

  • Transfer: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential catalytic decomposition traces.

  • Resealing: Purge the head-space of the source vial with Nitrogen immediately before closing.

C. Reaction Setup
  • Solvent Choice: Avoid protic solvents (alcohols) if possible unless the reaction demands it. Degassed anhydrous solvents (DCM, THF) are recommended.

  • Acid Scavenging: If the amine is used as a nucleophile, be aware that the hydrobromide salt byproduct is significantly more stable than the free base.

Operational Workflow Diagram

Handling_Workflow Storage Storage (-20°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Opening Open in Hood/Glovebox (Inert Atmosphere) Equilibration->Opening Usage Weigh/React (Avoid Metal Contact) Opening->Usage Reseal Purge Headspace (N2/Ar) & Seal Usage->Reseal Waste Disposal (Halogenated Stream) Usage->Waste Excess Reseal->Storage Return

Figure 2: Cyclic workflow for maintaining compound integrity and operator safety.

Emergency Response & Disposal

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don double gloves (Nitrile) and a respirator if powder is airborne.

  • Neutralization: Cover the spill with an absorbent pad (vermiculite or chemically treated pads).

  • Cleaning: Wipe the area with a mild detergent solution followed by Acetone. Do not use bleach (hypochlorite), as it may react violently with amines or generate chlorinated vapors.

Disposal Classification
  • Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[2]

  • Labeling: Clearly label as "Toxic," "Halogenated," and "Amine."

References

  • Thermo Fisher Scientific. (2025).[3][4] Safety Data Sheet: 2-Bromo-5-chlorothiophene (Structural Analog Reference). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound (CAS 20734-58-1). National Library of Medicine. Retrieved from

  • University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[5] Retrieved from

  • Ansell. (2022).[6] Chemical Permeation & Degradation Resistance Guide. (Referenced for Laminate vs. Nitrile data on aromatic amines).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromothiophen-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromothiophen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.